Product packaging for Antibacterial agent 107(Cat. No.:)

Antibacterial agent 107

Cat. No.: B12414151
M. Wt: 761.9 g/mol
InChI Key: GAWMDBNTWDIAKW-CBIVFTRNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial Agent 107, scientifically known as Microbisporicin (NAI-107), is a novel lantibiotic (class I bacteriocin) of natural origin that demonstrates potent in vitro and in vivo activity against a broad spectrum of multidrug-resistant (MDR) Gram-positive bacterial pathogens . Its promising efficacy has been demonstrated in a Galleria mellonella model against vanB-type vancomycin-resistant Enterococcus faecium (VRE), showing significant protective effects and lower mortality rates compared to linezolid-treated groups . This compound is characterized by a unique mechanism of action that involves binding to lipid II, a critical precursor in bacterial cell wall synthesis, thereby inhibiting peptidoglycan formation and also causing bacterial cell membrane depolarization that leads to cell death . The primary research applications for this compound include investigating new therapeutic options for infections caused by priority pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and glycopeptide-intermediate resistant S. aureus (GISA) . Its novel structure, a 23-amino acid lantibiotic, and distinct mode of action, which differs from that of conventional antibiotics, make it a valuable tool for exploring solutions to the global antimicrobial resistance (AMR) crisis and for studying mechanisms to overcome existing resistance . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H55N9O7 B12414151 Antibacterial agent 107

Properties

Molecular Formula

C39H55N9O7

Molecular Weight

761.9 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetyl]amino]pentanoyl]amino]pentanamide

InChI

InChI=1S/C39H55N9O7/c1-25(2)17-21-53-28-12-9-27(10-13-28)11-16-33(49)30-15-14-29(54-22-18-26(3)4)23-34(30)55-24-35(50)47-32(8-6-20-46-39(43)44)37(52)48-31(36(40)51)7-5-19-45-38(41)42/h9-18,23,31-32H,5-8,19-22,24H2,1-4H3,(H2,40,51)(H,47,50)(H,48,52)(H4,41,42,45)(H4,43,44,46)/b16-11+/t31-,32-/m0/s1

InChI Key

GAWMDBNTWDIAKW-CBIVFTRNSA-N

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)C

Origin of Product

United States

Foundational & Exploratory

Lantibiotic NAI-107: A Technical Guide to its Discovery, Origin, and Core Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovery and Origin of NAI-107 (Microbisporicin)

Mechanism of Action

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of NAI-107 against Gram-Positive Pathogens
Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible S. aureus (MSSA)0.125 - 0.5[11][12]
Methicillin-Resistant S. aureus (MRSA)0.125 - 2[2][11][12]
Enterococcus faecalisVancomycin-Susceptible0.25 - 1[13]
Vancomycin-Resistant (VRE)0.5 - 2[5][13]
Enterococcus faeciumVancomycin-Susceptible0.5 - 2[13]
Vancomycin-Resistant (VRE)1 - 4[5][13]
Streptococcus pneumoniaePenicillin-Susceptible0.03 - 0.25[14]
Penicillin-Resistant0.125 - 1[14]
Table 2: Pharmacokinetic Parameters of NAI-107 in a Neutropenic Murine Thigh Infection Model
Dose (mg/kg)Cmax (µg/mL)AUC (mg·h/L)Half-life (h)Reference(s)
53.626.84.2[11][12]
2010.11156.5[11][12]
8022.32768.2[11][12]

Experimental Protocols

Fermentation of Microbispora corallina for NAI-107 Production

Materials:

  • Microbispora corallina strain (e.g., NRRL 30420 or ATCC PTA-5024)

  • Seed medium (e.g., Tryptic Soy Broth or a complex medium containing yeast extract, soy peptone, and glucose)

  • Production medium (e.g., A complex medium such as KV6 medium containing dextrose, soy peptone, yeast extract, and NaCl)[4]

  • Shake flasks

  • Incubator shaker

Protocol:

  • Seed Culture Preparation: Inoculate a loopful of Microbispora corallina from a slant into a flask containing the seed medium. Incubate at 30°C with shaking (e.g., 200 rpm) for 3-5 days until good growth is observed.

  • Inoculation of Production Culture: Transfer an appropriate volume (e.g., 5-10% v/v) of the seed culture to a larger flask containing the production medium.

Fermentation_Workflow cluster_seed Seed Culture cluster_production Production Culture Inoculate Inoculate Seed Medium Incubate_Seed Incubate (30°C, 3-5 days) Inoculate->Incubate_Seed Inoculate_Prod Inoculate Production Medium Incubate_Seed->Inoculate_Prod Transfer Ferment Ferment (30°C, 7-10 days) Inoculate_Prod->Ferment Monitor Monitor Growth & Production Ferment->Monitor Harvest Harvest Ferment->Harvest End of Fermentation Purification_Workflow Start Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelia (discard) Centrifugation->Mycelia Resin_Adsorption Adsorbent Resin Chromatography Supernatant->Resin_Adsorption Elution Elution Resin_Adsorption->Elution Concentration Concentration Elution->Concentration HPLC Reversed-Phase HPLC Concentration->HPLC Pure_NAI107 Pure NAI-107 HPLC->Pure_NAI107 MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculate 96-well Plate Bacterial_Culture->Inoculation NAI107_Dilutions Serial Dilutions of NAI-107 NAI107_Dilutions->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Read_Plate Visual or OD600 Reading Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC LipidII_Binding_Assay NAI107 NAI-107 Incubation Incubate (Complex Formation) NAI107->Incubation LipidII Lipid II LipidII->Incubation TLC_Spotting Spot on TLC Plate Incubation->TLC_Spotting TLC_Development Develop TLC TLC_Spotting->TLC_Development Visualization Visualize Spots TLC_Development->Visualization Analysis Analyze Rf Values (Assess Binding) Visualization->Analysis InVivo_Efficacy_Workflow Start Select Mice Neutropenia Induce Neutropenia (optional) Start->Neutropenia Infection Thigh Infection (e.g., MRSA) Neutropenia->Infection Treatment_Group Administer NAI-107 Infection->Treatment_Group Control_Group Administer Vehicle Infection->Control_Group Monitoring Monitor Mice Treatment_Group->Monitoring Control_Group->Monitoring Euthanasia Euthanize & Excise Thigh Monitoring->Euthanasia Homogenization Homogenize Tissue Euthanasia->Homogenization CFU_Counting Determine Bacterial Load (CFU/thigh) Homogenization->CFU_Counting Analysis Compare Treatment vs. Control CFU_Counting->Analysis

References

Antibacterial agent 107 spectrum of activity

Author: BenchChem Technical Support Team. Date: November 2025

**Technical Guide: Spectrum of Activity and

Mechanisms of the Novel Antibacterial Agent Exemplar-107**

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In response, the development of novel antibacterial agents with unique mechanisms of action is a critical priority. This document provides a comprehensive technical overview of Exemplar-107, a novel synthetic compound demonstrating significant promise. Exemplar-107 exhibits potent activity against a broad spectrum of bacterial pathogens, including clinically relevant MDR strains. This guide details its spectrum of activity, outlines a potential mechanism of action, provides detailed experimental protocols for its evaluation, and presents logical workflows for its continued investigation.

Spectrum of Activity

The in vitro antibacterial activity of Exemplar-107 was evaluated against a panel of Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of bacteria, were determined using the broth microdilution method.[1] The results, summarized in Table 1, indicate that Exemplar-107 possesses broad-spectrum activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Exemplar-107 Against Various Bacterial Strains

Bacterial StrainTypeClinical RelevanceExemplar-107 MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveReference Strain0.5
Staphylococcus aureus (MRSA) BAA-1717Gram-positiveMethicillin-Resistant1
Streptococcus pneumoniae ATCC 49619Gram-positiveRespiratory Pathogen0.25
Enterococcus faecalis ATCC 29212Gram-positiveReference Strain2
Enterococcus faecium (VRE) ATCC 700221Gram-positiveVancomycin-Resistant4
Escherichia coli ATCC 25922Gram-negativeReference Strain2
Escherichia coli (ESBL) ATCC BAA-2469Gram-negativeExtended-Spectrum β-lactamase producer4
Klebsiella pneumoniae ATCC 13883Gram-negativeOpportunistic Pathogen4
Klebsiella pneumoniae (CRE) BAA-1705Gram-negativeCarbapenem-Resistant8
Pseudomonas aeruginosa ATCC 27853Gram-negativeOpportunistic Pathogen8
Acinetobacter baumannii ATCC 19606Gram-negativeOpportunistic Pathogen16

Proposed Mechanism of Action

Preliminary studies suggest that Exemplar-107 disrupts bacterial cell wall integrity by inhibiting a key enzymatic step in the peptidoglycan biosynthesis pathway.[2] Peptidoglycan provides structural rigidity to the bacterial cell, and its inhibition leads to cell lysis.[3] Specifically, Exemplar-107 is hypothesized to be a non-competitive inhibitor of MurG glycosyltransferase. MurG is a crucial membrane-associated enzyme that catalyzes the final intracellular step of peptidoglycan precursor synthesis: the formation of Lipid II from Lipid I.[3] By inhibiting MurG, Exemplar-107 prevents the formation of the complete peptidoglycan monomer, thereby halting cell wall construction and leading to bacterial cell death.[2]

Exemplar-107_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid_I Lipid_I UDP-MurNAc-pentapeptide->Lipid_I MraY MurG MurG Lipid_I->MurG UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->MurG Lipid_II Lipid_II MurG->Lipid_II Catalysis Peptidoglycan_Layer Peptidoglycan_Layer Lipid_II->Peptidoglycan_Layer Translocation & Polymerization Exemplar-107 Exemplar-107 Exemplar-107->MurG Inhibition

Caption: Proposed mechanism of Exemplar-107 inhibiting MurG.

Experimental Protocols

The following protocols are standardized methods for evaluating the in vitro activity of antibacterial agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

  • Materials:

    • 96-well sterile microtiter plates.[6]

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).[7]

    • Exemplar-107 stock solution (e.g., 1280 µg/mL in a suitable solvent).

    • Bacterial strains cultured overnight on appropriate agar plates.

    • Sterile saline or broth for inoculum preparation.

    • Spectrophotometer or McFarland turbidity standards.

    • Incubator (35 ± 2°C).[8]

  • Procedure:

    • Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the Exemplar-107 working solution (e.g., at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).

    • Inoculum Preparation: a. Select 3-5 isolated colonies from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

    • Inoculation and Incubation: a. Within 15 minutes of standardization, inoculate each well with 50 µL of the diluted bacterial suspension.[8] b. Seal the plates to prevent evaporation. c. Incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

    • Interpretation of Results: a. The MIC is the lowest concentration of Exemplar-107 that completely inhibits visible growth of the organism, as detected by the unaided eye.[1]

Experimental and Developmental Workflow

The discovery and development of a new antibacterial agent follows a structured pipeline from initial screening to preclinical evaluation. The workflow for Exemplar-107 is outlined below.

Antibacterial_Development_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Screening High-Throughput Screening Hit_ID Hit Identification (Exemplar-107) Screening->Hit_ID Primary Assays Lead_Gen Lead Generation (Spectrum & Potency) Hit_ID->Lead_Gen Secondary Assays Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt SAR Studies Preclinical_Dev Preclinical Candidate Selection Lead_Opt->Preclinical_Dev In vivo Efficacy & Safety

Caption: Drug discovery and development workflow for Exemplar-107.

References

NAI-107: A Technical Guide to its Antimicrobial Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Target Pathogens and In Vitro Activity

Key Target Pathogens:
  • Staphylococcus aureus : Including methicillin-resistant (S. aureus) (MRSA) and glycopeptide-intermediate S. aureus (GISA) strains.[1]

  • Enterococcus species : Including vancomycin-resistant enterococci (VRE).[1]

  • Streptococcus pneumoniae : Including penicillin-intermediate strains.[1]

Table 1: MIC and MBC of NAI-107 against selected Staphylococcus aureus strains
StrainPhenotypeMIC (µg/mL)MBC (µg/mL)
ATCC 25923MSSA0.125 - 0.5-
GISA 4061GISA0.51
MRSA 1400MRSA--

Data compiled from multiple sources.[1][2][3]

Table 2: MIC of NAI-107 against selected Enterococcus strains
StrainPhenotypeMIC (µg/mL)
E. faecium 569VanA-
E. faecalis A533VanA-
Table 3: MIC of NAI-107 against a selected Streptococcus pneumoniae strain
StrainPhenotypeMIC (µg/mL)
S. pneumoniae 2868Penicillin-intermediate-

In Vivo Efficacy

Table 4: In Vivo Efficacy (ED₅₀) of NAI-107 in Murine Infection Models
PathogenMouse ModelNAI-107 ED₅₀ (mg/kg)RouteComparator ED₅₀ (mg/kg)Comparator Route
S. pneumoniae 2868Immunocompetent0.51i.v.Linezolid: 15.9p.o.
S. aureus 4061 (GISA)Neutropenic2.3 - 14.2i.v.Linezolid: 5.1 - 22.4p.o.
S. aureus 4061 (GISA)Neutropenic2.3 - 14.2i.v.Vancomycin: 22.4s.c.
VRE strainsNeutropenic2.3 - 14.2i.v.Linezolid: 5.1 - 22.4p.o.

Data presented as ranges where specific values for each strain were not detailed.[1][4]

Mechanism of Action

Lipid II Binding

cluster_bacterial_cytoplasm Bacterial Cytoplasm cluster_cytoplasmic_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM_peptide UDP-N-acetylmuramic acid-pentapeptide (UDP-NAM-pentapeptide) UDP_NAG->UDP_NAM_peptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Transglycosylation & Transpeptidation (PBPs) NAI107 NAI-107 NAI107->Lipid_II Binds to Inhibition->Growing_PG Inhibition

Figure 1. Mechanism of action of NAI-107 via inhibition of peptidoglycan synthesis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

a. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard and diluted)

  • 96-well microtiter plates

  • Incubator

  • Plate reader (optional)

  • Agar plates for MBC determination

b. Protocol:

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • For MBC determination, subculture 10-100 µL from each well showing no growth onto appropriate agar plates.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Neutropenic Murine Thigh Infection Model

a. Materials:

  • Female ICR (CD-1) mice (5-6 weeks old)

  • Cyclophosphamide

  • Bacterial culture (S. aureus, etc.)

  • Sterile saline

  • Tissue homogenizer

  • Agar plates

b. Protocol:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on day -4 and day -1 to induce neutropenia.

  • Infection: On day 0, inject a standardized inoculum of the target pathogen (e.g., 10⁶ CFU of S. aureus) intramuscularly into the thigh of each mouse.

  • Efficacy Assessment: At 24 hours post-treatment, euthanize the mice, aseptically remove the infected thigh, and homogenize the tissue in sterile saline.

  • Bacterial Load Determination: Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the reduction in CFU.

cluster_workflow Neutropenic Murine Thigh Infection Model Workflow A Induce Neutropenia (Cyclophosphamide) B Intramuscular Infection (e.g., S. aureus) A->B C Administer NAI-107 B->C D Euthanize and Excise Thigh C->D E Homogenize Thigh Tissue D->E F Serial Dilution and Plating E->F G Determine CFU/thigh F->G

Figure 2. Workflow for the neutropenic murine thigh infection model.
Rat Endocarditis Model

a. Materials:

  • Male Wistar rats

  • Polyethylene catheter

  • Bacterial culture (S. aureus)

  • Surgical instruments

  • Tissue homogenizer

  • Agar plates

b. Protocol:

  • Catheterization: Anesthetize the rat and surgically insert a polyethylene catheter through the right carotid artery into the left ventricle of the heart to induce sterile vegetations.

  • Infection: 24 hours after catheterization, intravenously inject a standardized inoculum of the target pathogen (e.g., 10⁵ CFU of S. aureus).

  • Efficacy Assessment: After the treatment period, euthanize the rats, aseptically remove the heart, and excise the vegetations from the heart valves.

  • Bacterial Load Determination: Homogenize the vegetations and perform serial dilutions and plating to determine the bacterial load (CFU/gram of vegetation).

  • Data Analysis: Compare the bacterial load in the treated groups to the control group.

Rat Granuloma Pouch Model

a. Materials:

  • Male Wistar rats

  • Croton oil

  • Bacterial culture (MRSA)

  • Syringes and needles

b. Protocol:

  • Pouch Formation: Inject a volume of air subcutaneously in the dorsal region of the rat, followed by an injection of croton oil into the air sac to induce the formation of a granuloma pouch.

  • Infection: After approximately 7 days, inject a standardized inoculum of the target pathogen (e.g., MRSA) into the pouch.

  • Efficacy Assessment: At various time points after treatment, aspirate the exudate from the pouch.

  • Bacterial Load Determination: Perform serial dilutions and plating of the exudate to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Monitor the change in bacterial load over time in treated versus control animals.

Lipid II Binding Assay (Carboxyfluorescein Leakage Assay)

a. Materials:

  • Large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., DOPC)

  • Lipid II

  • Carboxyfluorescein (CF)

  • Fluorometer

b. Protocol:

  • Prepare CF-loaded Vesicles: Prepare LUVs containing a self-quenching concentration of CF. Some vesicles should also incorporate Lipid II into their membrane.

  • Baseline Fluorescence: Place the CF-loaded vesicles (with and without Lipid II) in a cuvette and measure the baseline fluorescence.

  • Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence.

cluster_workflow Lipid II Binding Assay Workflow A Prepare CF-loaded LUVs (with and without Lipid II) B Measure Baseline Fluorescence A->B C Add NAI-107 B->C D Monitor Fluorescence Increase (CF Leakage) C->D E Determine Maximum Fluorescence (Triton X-100) D->E F Analyze Data E->F

Figure 3. Workflow for a carboxyfluorescein leakage-based Lipid II binding assay.

Conclusion

References

An In-depth Technical Guide to Antibacterial Agent 107 (NAI-107)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physical and Chemical Properties

PropertyValue
Molecular Formula A1: C₉₄H₁₂₇ClN₂₆O₂₇S₅ A2: C₉₄H₁₂₇ClN₂₆O₂₆S₅
Molecular Weight A1: 2246.0 Da A2: 2230.0 Da
Appearance White to off-white powder
Solubility Soluble in DMSO, aqueous acetonitrile, and ethanol.
Stability Stable for at least 2 years when stored at -20°C.
Melting Point Not available. As a complex peptide, it likely decomposes at higher temperatures.
pKa Not available.

Chemical Structure

Mechanism of Action

4.1. Inhibition of Peptidoglycan Synthesis

4.2. Disruption of Membrane Integrity

NAI-107_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Lipid_II Lipid II Inhibition Inhibition of Peptidoglycan Synthesis Lipid_II->Inhibition Depolarization Membrane Depolarization (K+ Efflux) Lipid_II->Depolarization NAI_107 NAI-107 NAI_107->Lipid_II Binding (1:1 and 2:1 complexes) Cell_Death Bacterial Cell Death Inhibition->Cell_Death Lysis Depolarization->Cell_Death Metabolic Stress

Caption: Mechanism of action of NAI-107.

Biosynthesis of NAI-107

NAI-107_Biosynthesis Ribosome Ribosomal Synthesis MibA Precursor Peptide (MibA) Ribosome->MibA Dehydration Dehydration (MibB) MibA->Dehydration Cyclization Cyclization (MibC) Dehydration->Cyclization Halogenation Tryptophan Halogenation (MibH, MibS) Cyclization->Halogenation Hydroxylation Proline Hydroxylation (MibO) Halogenation->Hydroxylation Decarboxylation C-terminal Decarboxylation (MibD) Hydroxylation->Decarboxylation Mature_NAI_107 Mature NAI-107 Decarboxylation->Mature_NAI_107

Caption: Biosynthesis pathway of NAI-107.

Experimental Protocols

HPLC_Purification_Workflow Start Start: Culture Broth Centrifugation Centrifugation to separate mycelium Start->Centrifugation Extraction Extraction of mycelium with methanol Centrifugation->Extraction Evaporation Evaporation of methanol extract Extraction->Evaporation Resuspension Resuspend in appropriate buffer Evaporation->Resuspension HPLC Reverse-Phase HPLC Resuspension->HPLC Fractionation Fraction Collection based on UV absorbance (230 nm) HPLC->Fractionation Analysis LC-MS analysis of fractions to identify NAI-107 congeners Fractionation->Analysis Lyophilization Lyophilization of pure fractions Analysis->Lyophilization End End: Purified NAI-107 Lyophilization->End

Caption: General workflow for HPLC purification of NAI-107.

6.2. In Vitro Lipid II Synthesis Assay

Lipid_II_Synthesis_Assay_Workflow Start Start: Prepare reaction mixture Components Reaction Components: - Bacterial membranes (enzyme source) - Radiolabeled UDP-MurNAc-pentapeptide - UDP-GlcNAc - C55-P (lipid carrier) - NAI-107 (test) or control Start->Components Incubation Incubate at appropriate temperature and time Components->Incubation Extraction Stop reaction and extract lipids (e.g., with n-butanol/pyridine acetate) Incubation->Extraction TLC Spot extract on TLC plate Extraction->TLC Development Develop TLC plate in a suitable solvent system TLC->Development Detection Detect radiolabeled lipids (e.g., autoradiography or phosphorimaging) Development->Detection Analysis Analyze for inhibition of lipid II formation Detection->Analysis End End: Determine IC50 of NAI-107 Analysis->End

Caption: Workflow for in vitro lipid II synthesis assay.

6.3. Potassium Efflux Assay

This assay measures the integrity of the bacterial cell membrane by monitoring the leakage of intracellular potassium ions.

Potassium_Efflux_Assay_Workflow Start Start: Prepare bacterial cell suspension Washing Wash and resuspend cells in a low-potassium buffer Start->Washing Equilibration Equilibrate cell suspension Washing->Equilibration Measurement_Start Begin measurement of extracellular K+ concentration using a potassium-selective electrode Equilibration->Measurement_Start Addition Add NAI-107 or control to the cell suspension Measurement_Start->Addition Monitoring Continuously monitor and record the change in extracellular K+ concentration over time Addition->Monitoring Analysis Analyze the rate and extent of K+ efflux Monitoring->Analysis End End: Determine membrane-disrupting activity Analysis->End

Caption: Workflow for potassium efflux assay.

Conclusion

References

NAI-107: A Dual-Acting Lantibiotic Targeting the Bacterial Cell Membrane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Core Mechanism: A Two-Pronged Attack

Inhibition of Peptidoglycan Synthesis via Lipid II Sequestration
Impairment of Cell Membrane Function

Quantitative Data on Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292130.5[1]
Methicillin-resistant S. aureus (MRSA)0.25 - 2[2][13]
Glycopeptide-intermediate S. aureus (GISA)0.5 - 1[2][14]
Vancomycin-resistant Enterococcus faecalis (VRE)0.5 - 4[2][14]
Vancomycin-resistant Enterococcus faecium (VRE)0.25 - 2[2][14]
Penicillin-resistant Streptococcus pneumoniae0.12 - 1[2]
Neisseria gonorrhoeae0.25 - 2[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Inoculum Preparation: A bacterial suspension is prepared from fresh overnight cultures and adjusted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

Membrane Depolarization Assay
  • Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Cell Suspension: The washed cells are resuspended in the same buffer to a defined optical density.

  • Dye Loading: DiBAC₄(3) is added to the cell suspension to a final concentration of 1 µM, and the suspension is incubated in the dark for 30 minutes to allow for dye uptake.

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer with excitation and emission wavelengths of 490 nm and 516 nm, respectively.

  • Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.

Lipid II Binding Assay (Thin-Layer Chromatography)
  • Incubation: The reaction mixture is incubated at 25°C for 30 minutes[1].

  • TLC Analysis: The mixture is spotted onto a TLC plate (e.g., silica gel 60).

  • Chromatography: The TLC plate is developed in a solvent system such as butanol/acetic acid/water/pyridine (15:3:12:10, v/v/v/v)[1].

  • Visualization: The spots are visualized by staining with phorbol 12-myristate 13-acetate or ninhydrin, or by phosphoimaging if radiolabeled lipid II is used[1]. The formation of a complex is indicated by a shift in the retention factor (Rf) of lipid II.

Visualizations

Mode of Action of NAI-107

NAI107_Mode_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall Synthesis NAI107 NAI-107 LipidII Lipid II NAI107->LipidII Binds to Membrane Membrane Depolarization NAI107->Membrane Induces Inhibition Inhibition NAI107->Inhibition Causes Peptidoglycan_Synthesis Peptidoglycan Synthesis LipidII->Peptidoglycan_Synthesis Precursor for Bacterial_Cell_Death Bacterial Cell Death Membrane->Bacterial_Cell_Death UDPMurNAc UDP-MurNAc- pentapeptide Precursor_Accumulation Precursor Accumulation UDPMurNAc->Precursor_Accumulation Peptidoglycan_Synthesis->Inhibition Blocks Inhibition->Precursor_Accumulation Leads to Inhibition->Peptidoglycan_Synthesis Inhibition->Bacterial_Cell_Death

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare NAI-107 Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Bacterial Inoculum (5x10^5 CFU/mL) C->D E Incubate Plate at 37°C for 18-24h D->E F Read Plate for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

References

Lantibiotics: A Technical Guide to a Promising Class of Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lantibiotics represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity, primarily against Gram-positive bacteria, including many multi-drug resistant strains. Their unique structural features, biosynthesis, and mechanisms of action make them a compelling area of research for the development of new therapeutic agents. This guide provides an in-depth overview of the core aspects of lantibiotics, from their fundamental biology to practical experimental methodologies.

Classification and Structure

Lantibiotics are characterized by the presence of the thioether amino acid lanthionine and its derivative methyllanthionine, which form intramolecular ring structures.[1][2] These rings are crucial for their biological activity and stability.[3] Lantibiotics are broadly classified into two main types based on their structure and function:

  • Type A Lantibiotics: These are typically elongated, flexible, and cationic peptides.[2][4] Their primary mechanism of action involves the formation of pores in the cytoplasmic membrane of target bacteria.[4][5] Prominent examples include nisin, subtilin, epidermin, and gallidermin.[1][4]

  • Type B Lantibiotics: These are generally more globular, compact, and have a neutral or negative net charge.[4][6] They primarily act by inhibiting cell wall biosynthesis through interaction with lipid II, a key precursor in peptidoglycan synthesis.[5][7] Mersacidin, actagardine, and cinnamycin are well-characterized Type B lantibiotics.[1][6]

Mechanism of Action

The antimicrobial efficacy of lantibiotics stems from their ability to disrupt essential cellular processes in bacteria.

2.1. Pore Formation (Type A Lantibiotics):

Type A lantibiotics, such as nisin, utilize a dual mechanism. They initially bind to Lipid II on the bacterial cell membrane, which acts as a docking molecule.[5][7] This binding event is followed by the insertion of the lantibiotic into the membrane, leading to the formation of pores.[7] This pore formation disrupts the membrane potential and leads to the leakage of essential ions and metabolites, ultimately causing cell death.[2]

2.2. Inhibition of Cell Wall Biosynthesis (Type B Lantibiotics):

Type B lantibiotics, like mersacidin, also target Lipid II.[7] However, their interaction with this precursor molecule primarily serves to inhibit the transglycosylation step of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[5] This inhibition weakens the cell wall, leading to cell lysis.

Biosynthesis and Regulation

Lantibiotics are synthesized ribosomally as a precursor peptide (prepeptide) consisting of an N-terminal leader peptide and a C-terminal propeptide.[6][8] The propeptide undergoes extensive post-translational modifications to yield the mature, active lantibiotic.

3.1. Biosynthesis Pathway:

The biosynthesis of lantibiotics is a multi-step process encoded by a cluster of genes, often referred to as the lan gene cluster. A generalized workflow is as follows:

  • Ribosomal Synthesis: The lanA gene is transcribed and translated to produce the prepeptide.[9]

  • Post-Translational Modification: A series of enzymes, encoded by other lan genes (e.g., lanB, lanC, or lanM), catalyze the dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively.[9][10] Subsequently, intramolecular thioether bridges are formed between these unsaturated amino acids and cysteine residues, creating the characteristic lanthionine and methyllanthionine rings.[10]

  • Transport: The modified prepeptide is transported out of the cell by a dedicated ABC transporter, often encoded by the lanT gene.[9]

  • Leader Peptide Cleavage: The leader peptide is cleaved off by a protease (e.g., LanP), releasing the mature, active lantibiotic.[9]

3.2. Regulation of Biosynthesis:

The production of many lantibiotics is regulated by a sophisticated signaling system known as a two-component regulatory system , often coupled with quorum sensing .[6][8] This allows the producing bacterium to sense its population density and induce lantibiotic production when a certain threshold is reached.

A well-studied example is the NisK-NisR system in nisin-producing Lactococcus lactis.

  • NisK is a membrane-bound sensor histidine kinase.

  • NisR is a cytoplasmic response regulator.

When the extracellular concentration of mature nisin reaches a certain level, it binds to NisK, triggering its autophosphorylation. The phosphate group is then transferred to NisR, which in turn activates the transcription of the nisin biosynthesis genes.[5]

Quantitative Data on Lantibiotic Activity

The potency of lantibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC) against various pathogens. Their potential for therapeutic use is also assessed by their cytotoxicity against mammalian cells, often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Lantibiotics against Gram-Positive Pathogens

LantibioticStaphylococcus aureus (including MRSA)Streptococcus pneumoniaeEnterococcus faecalis (including VRE)References
Nisin0.5 - 8 µg/mL1 - 16 µg/mL4 - 64 µg/mL[11]
Gallidermin0.125 - 2.5 µg/mLNot widely reportedNot widely reported[12][13]
Mersacidin1 - 4 µg/mLNot widely reported8 - 32 µg/mL[6]
Lacticin 31471.6 - 12.8 µg/mLNot widely reported3.2 - 25.6 µg/mL[14]

Table 2: Cytotoxicity (IC50) of Selected Lantibiotics on Mammalian Cell Lines

LantibioticCell LineIC50References
NisinVaries (e.g., HeLa, Caco-2)Generally > 100 µg/mL[13]
GalliderminVaries (e.g., HaCaT)Generally > 50 µg/mL[12]
MersacidinNot widely reportedNot widely reported

Experimental Protocols

This section provides detailed methodologies for key experiments in lantibiotic research.

5.1. Isolation and Purification of Lantibiotics by HPLC

This protocol outlines a general procedure for purifying lantibiotics from a bacterial culture supernatant.

Materials:

  • Bacterial culture producing the lantibiotic

  • Centrifuge and appropriate tubes

  • Ammonium sulfate or solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Solvents:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Culture Supernatant Preparation: Grow the producer strain in a suitable liquid medium to induce lantibiotic production. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). Collect the supernatant, which contains the secreted lantibiotic.

  • Initial Concentration and Desalting:

    • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final saturation of 40-80% (optimization may be required). Stir at 4°C for several hours. Collect the precipitate by centrifugation and resuspend it in a minimal volume of an appropriate buffer (e.g., 20 mM phosphate buffer, pH 6.0).

    • Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol, followed by water. Load the supernatant onto the cartridge. Wash with a low concentration of organic solvent (e.g., 20% acetonitrile) to remove hydrophilic impurities. Elute the lantibiotic with a higher concentration of organic solvent (e.g., 80% acetonitrile).

  • HPLC Purification:

    • Filter the concentrated and desalted sample through a 0.22 µm filter.

    • Inject the sample onto a C18 reverse-phase HPLC column equilibrated with a low percentage of Solvent B (e.g., 5-10%).

    • Elute the lantibiotic using a linear gradient of Solvent B (e.g., 5% to 60% over 60 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the peaks of interest.

  • Purity Analysis and Storage:

    • Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

    • Pool the pure fractions and remove the organic solvent by rotary evaporation or lyophilization.

    • Store the purified lantibiotic at -20°C or -80°C.

5.2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines for broth microdilution assays.[15][16][17][18][19]

Materials:

  • Purified lantibiotic of known concentration

  • Target bacterial strain

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Inoculate a fresh broth culture of the target bacterium and incubate until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Lantibiotic Dilution Series: Prepare a two-fold serial dilution of the purified lantibiotic in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at the optimal growth temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the lantibiotic that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

5.3. Cytotoxicity Assessment using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of a lantibiotic on a mammalian cell line.[20][21][22][23]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Purified lantibiotic

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Lantibiotic Treatment: Prepare serial dilutions of the lantibiotic in serum-free medium. Remove the old medium from the cells and add 100 µL of the lantibiotic dilutions to the respective wells. Include untreated control wells (cells with medium only) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration of the lantibiotic that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the lantibiotic concentration and fitting the data to a dose-response curve.

Visualizing Lantibiotic Pathways and Workflows

Graphviz (DOT language) can be used to create clear diagrams of complex biological pathways and experimental workflows.

6.1. Nisin Biosynthesis and Regulation Pathway

Nisin_Biosynthesis_Regulation cluster_gene Nisin Gene Cluster cluster_process Biosynthesis and Export cluster_regulation Regulation (Quorum Sensing) nisA nisA Prepeptide Pre-nisin nisA->Prepeptide Transcription & Translation nisB nisB Modified_Prepeptide Modified Pre-nisin nisB->Modified_Prepeptide nisC nisC nisC->Modified_Prepeptide nisT nisT Mature_Nisin Mature Nisin nisT->Mature_Nisin nisP nisP nisP->Mature_Nisin nisR nisR NisR_active NisR-P nisR->NisR_active nisK nisK NisK_active NisK-P nisK->NisK_active Autophosphorylation nisI nisI nisFEG nisFEG Prepeptide->Modified_Prepeptide Modification (NisB, NisC) Modified_Prepeptide->Mature_Nisin Transport & Cleavage (NisT, NisP) Mature_Nisin->nisI Immunity Mature_Nisin->nisFEG Immunity Nisin_Signal Extracellular Nisin Mature_Nisin->Nisin_Signal Nisin_Signal->nisK Binds to NisK_active->nisR Phosphorylates NisR_active->nisA Activates Transcription

Caption: Nisin biosynthesis is a regulated process involving post-translational modification, transport, and quorum sensing-based autoinduction via the NisK-NisR two-component system.

6.2. General Experimental Workflow for Lantibiotic Discovery and Characterization

Lantibiotic_Workflow Screening Screening of Producer Strains Fermentation Fermentation & Production Optimization Screening->Fermentation Purification Isolation & Purification (e.g., HPLC) Fermentation->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization Activity Antimicrobial Activity (MIC Testing) Purification->Activity Cytotoxicity Cytotoxicity Assays (e.g., MTT) Activity->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Development Preclinical & Clinical Development Mechanism->Development

References

Preliminary In Vitro Efficacy of NAI-107: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Findings: A Dual-Action Lantibiotic

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of NAI-107 Against Key Gram-Positive Pathogens
Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureus ATCC 29213Methicillin-Susceptible0.125 - 0.5[8]
Staphylococcus aureus USA300MRSA0.25[9]
Staphylococcus aureus (GISA)Glycopeptide-Intermediate-[1][2]
Enterococcus faecalisVancomycin-Resistant (VRE)-[1][2]
Enterococcus faeciumVancomycin-Resistant (VRE)-[1][2]
Streptococcus pneumoniaePenicillin-Intermediate-[1][2]

Note: Specific MIC values for all strains were not available in all cited documents, but the activity against these resistant phenotypes was consistently reported.

Table 2: In Vivo Pharmacokinetic/Pharmacodynamic Parameters of NAI-107 against S. aureus
ParameterValueReference
Elimination Half-Life4.2 - 8.2 hours[4][8]
AUC/MIC for Stasis371 ± 130[4][8]
AUC/MIC for 1-log Kill510 ± 227[4][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight and then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

Time-Kill Assays
  • Bacterial Culture Preparation: An overnight culture of the test organism was diluted to a starting density of approximately 10^5 - 10^6 CFU/mL in fresh broth.

  • Sampling and Plating: Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • CFU Enumeration: The samples were serially diluted and plated on appropriate agar plates. After incubation, the colonies were counted to determine the number of viable bacteria at each time point.

Analysis of NAI-107 and Lipid II Complex Formation by TLC
  • TLC Analysis: The incubation mixtures were spotted onto a TLC plate.

  • Chromatography: The plate was developed using a solvent system such as butanol/acetic acid/water/pyridine (15:3:12:10, v/v/v/v).[3]

Macromolecular Biosynthesis Assays
  • Addition of Radiolabeled Precursors: Radiolabeled precursors (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and [14C]glucosamine for peptidoglycan) were added to the cultures.

  • Incubation and Sampling: The cultures were incubated, and samples were taken at various time points.

  • Measurement of Incorporation: The amount of incorporated radioactivity into the respective macromolecules was measured using techniques such as scintillation counting. A significant reduction in the incorporation of a specific precursor indicates the inhibition of that biosynthetic pathway.

Visualizations

NAI107_Mechanism_of_Action NAI107 NAI-107 LipidII Lipid II NAI107->LipidII Binds to Membrane Membrane Integrity NAI107->Membrane Disrupts PGN_synthesis Peptidoglycan Precursor Synthesis LipidII->PGN_synthesis Inhibits transport to cell wall CellWall Cell Wall LipidII->CellWall Incorporated into PGN_synthesis->LipidII Forms

Time_Kill_Assay_Workflow start Start: Prepare Bacterial Inoculum (~10^5 CFU/mL) add_nai107 Add NAI-107 at different MIC multiples start->add_nai107 incubate Incubate at 37°C add_nai107->incubate sampling Sample at T=0, 2, 4, 8, 24h incubate->sampling sampling->incubate Continue incubation dilute Perform Serial Dilutions sampling->dilute For each time point plate Plate on Agar dilute->plate incubate2 Incubate Plates plate->incubate2 count Count Colonies (CFU) incubate2->count end End: Plot CFU/mL vs. Time count->end

Caption: Workflow for a typical time-kill assay.

References

Methodological & Application

NAI-107: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: In Vivo Efficacy of NAI-107 in Murine Infection Models
Animal ModelPathogenAdministration RouteEffective Dose (ED50) / DosageOutcomeReference
Acute Lethal Infection (immunocompetent mice)Streptococcus pneumoniae (penicillin-intermediate)Intravenous (i.v.)0.51 - 14.2 mg/kgComparable or lower ED50 than reference compounds[1]
Acute Lethal Infection (neutropenic mice)MRSA, GISA, VREIntravenous (i.v.)0.51 - 14.2 mg/kgComparable or lower ED50 than reference compounds[1]
Neutropenic Thigh InfectionStaphylococcus aureus (MSSA & MRSA)Subcutaneous (s.c.)5, 20, 80 mg/kgDose-dependent killing, prolonged post-antibiotic effects[4][6]
Table 2: In Vivo Efficacy of NAI-107 in Rat Infection Models
Animal ModelPathogenAdministration RouteDosageOutcomeReference
Granuloma PouchMRSAIntravenous (i.v.)Single dose of 10, 20, or 40 mg/kg; or two 20 mg/kg doses at 12h or 24h intervalsDose-proportional bactericidal activity; 40 mg/kg single dose led to a 3-log10 CFU/ml reduction in exudate[1][2]
EndocarditisMRSAIntravenous (i.v.)5, 10, or 20 mg/kg/day for 5 days; or 10 mg/kg every 12hDose-proportional reduction in bacterial load in heart vegetations[1][2]

Experimental Protocols

Preparation of NAI-107 for In Vivo Administration

Materials:

  • N-methyl pyrrolidone (NMP)

  • Ethanol

  • 1 N Hydrochloric acid (HCl)

  • Polyethylene glycol 400 (PEG 400)

  • Glucose

  • Demineralized water

  • Sterile, pyrogen-free containers and syringes

Formulation Composition:

ComponentConcentration
N-methyl pyrrolidone (NMP)2.5%
Ethanol2.5%
1 N HCl0.4%
Polyethylene glycol (PEG) 40020%
Glucose3.92%
Demineralized waterq.s. to 100%

Procedure:

  • In a sterile container, combine the N-methyl pyrrolidone, ethanol, and 1 N HCl.

  • Add the polyethylene glycol 400 and mix thoroughly until a homogenous solution is formed.

  • Dissolve the glucose in the mixture.

  • Slowly add the demineralized water to the desired final volume while continuously mixing.

  • Sterile filter the final solution through a 0.22 µm filter before administration.

Murine Neutropenic Thigh Infection Model Protocol

This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized infections.

Materials:

  • Female Swiss albino mice (or other appropriate strain)

  • Cyclophosphamide

  • Staphylococcus aureus strain (e.g., ATCC 25923, MRSA)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Sterile syringes and needles

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide to the mice intraperitoneally to induce neutropenia. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Inoculum Preparation: Culture the S. aureus strain overnight in TSB. On the day of infection, dilute the bacterial culture in PBS to achieve the desired inoculum concentration (typically 10^6 - 10^7 CFU/mL).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one of the hind limbs.

  • Endpoint Analysis: At various time points post-treatment (e.g., 24, 48, 72 hours), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in a known volume of PBS, and perform serial dilutions for CFU enumeration on appropriate agar plates.

Rat Granuloma Pouch Infection Model Protocol

This model is suitable for evaluating the efficacy of antimicrobials in a localized, abscess-like infection.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Air

  • 1% Croton oil in sesame oil (or other irritant)

  • MRSA strain

  • Bacteriological gastric mucin

  • Peptone

  • Agar

  • Sterile syringes and needles

Procedure:

  • Pouch Formation: Inject 20 mL of air subcutaneously into the dorsal region of the rats to create a pouch.

  • Inflammation Induction: Three days later, inject 1 mL of 1% croton oil in sesame oil into the pouch to induce inflammation.

  • Infection: Three days after the croton oil injection, inject 1 mL of a bacterial suspension containing the MRSA strain (e.g., ~10^6 CFU/mL) in a solution of 2.5% bacteriological gastric mucin, 0.5% peptone, and 0.35% agar into the pouch.[1]

  • Sample Collection and Analysis: At various time points post-treatment, collect exudate from the pouch using a sterile syringe. Perform serial dilutions of the exudate and plate on appropriate agar to determine the bacterial titers (CFU/mL).

Visualizations

G cluster_bacterial_cell Bacterial Cell Lipid_II Lipid II Precursor Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Incorporation Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Cell Wall Formation NAI107 NAI-107 NAI107->Lipid_II Binds to

G start Start induce_neutropenia Induce Neutropenia (Cyclophosphamide) start->induce_neutropenia infect_thigh Infect Mouse Thigh Muscle induce_neutropenia->infect_thigh prepare_inoculum Prepare Bacterial Inoculum (S. aureus) prepare_inoculum->infect_thigh administer_drug Administer NAI-107 (Subcutaneous) infect_thigh->administer_drug euthanize Euthanize Mice at Time Points administer_drug->euthanize harvest_thigh Harvest and Homogenize Infected Thigh euthanize->harvest_thigh enumerate_cfu Perform CFU Enumeration harvest_thigh->enumerate_cfu analyze_data Analyze Bacterial Load Data enumerate_cfu->analyze_data end End analyze_data->end

Caption: Workflow for murine neutropenic thigh infection model.

References

Application Notes and Protocols: Antibacterial Agent 107 Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibacterial Agent 107 is a novel synthetic antibiotic belonging to the fluoroquinolone class, known for its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.

The stability of Agent 107 in solution is a critical factor for ensuring accurate and reproducible results in preclinical research and for defining appropriate storage and handling procedures in drug development. Degradation of the active compound can lead to a loss of potency and the formation of potentially interfering byproducts.

These application notes provide a comprehensive overview of the solution stability of this compound under various conditions, including different temperatures, pH levels, and exposure to light. Detailed protocols for solution preparation and stability assessment are provided to guide researchers in maintaining sample integrity.

Physicochemical Properties of Agent 107

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₁₈H₁₉FN₄O₃
Molecular Weight 374.37 g/mol
Solubility (at 25°C) DMSO: ≥ 50 mg/mLEthanol: ~5 mg/mLWater: < 0.1 mg/mL
pKa 6.2 (basic amine), 8.5 (carboxylic acid)
LogP 1.8

Solution Stability Data

The stability of this compound was assessed in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The percentage of the parent compound remaining was quantified using a validated HPLC-UV method at various time points.

Temperature Stability

Solutions of Agent 107 were stored at different temperatures in the dark to evaluate thermal degradation.

Storage Temperature% Remaining after 24 hours% Remaining after 7 days% Remaining after 30 days
-80°C 100%99.8%99.5%
-20°C 99.9%99.1%98.2%
4°C 99.5%97.3%92.1%
25°C (Room Temp) 98.2%91.5%78.4%
pH Stability

The stability of Agent 107 was evaluated in aqueous buffer solutions (with 5% DMSO co-solvent) at 25°C over 48 hours.

pHBuffer System% Remaining after 48 hours
3.0 Citrate85.2%
5.0 Acetate94.6%
7.4 Phosphate99.1%
9.0 Borate91.8%
Photostability

A 10 mM solution of Agent 107 in DMSO was exposed to ambient laboratory light at 25°C.

Condition% Remaining after 8 hours% Remaining after 24 hours
Exposed to Light 92.1%81.5%
Protected from Light 99.8%98.2%

Recommended Storage and Handling

Based on the stability data, the following storage conditions are recommended:

  • Solid Compound: Store at -20°C, protected from light and moisture. Stable for at least 24 months.

  • Stock Solutions (in DMSO):

    • Long-term: Aliquot and store at -80°C. Stable for up to 6 months. Avoid repeated freeze-thaw cycles.

    • Short-term: Store at 4°C for up to one week.

  • Working Solutions (in aqueous media): Prepare fresh daily and use immediately. Protect from light by using amber vials or by wrapping containers in aluminum foil.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weigh: Allow the vial of solid Agent 107 to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh out 3.74 mg of Agent 107 powder using an analytical balance.

  • Solubilization: Add 1 mL of anhydrous, research-grade DMSO to the powder.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Transfer the solution to a light-protected cryovial for storage.

Protocol: HPLC Method for Stability Analysis

This protocol outlines a reverse-phase HPLC method for quantifying Agent 107.

  • Instrument: HPLC system with UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 10 µL.

  • Quantification: The concentration of Agent 107 is determined by comparing the peak area to a standard curve prepared from a freshly made solution of known concentration.

Diagrams and Workflows

Hypothetical Mechanism of Action

moa_pathway

Caption: Workflow for assessing the stability of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Recommended Solvents for NAI-107

Solvent/Solvent SystemApplicationConcentration/CompositionReference(s)
Dimethyl Sulfoxide (DMSO)In vitro studies, Stock solution preparation15% for working solutions. 100% for stock solutions.
N-methyl pyrrolidone (NMP), Ethanol, HCl, Polyethylene Glycol (PEG) 400, Glucose in demineralized waterIn vivo studies (intravenous administration)2.5% NMP, 2.5% Ethanol, 0.4% 1 N HCl, 20% PEG 400, 3.92% Glucose[1]
Methanol (MeOH)Extraction from cultureNot specified

Experimental Protocols

Protocol 1: Preparation of NAI-107 Stock Solution for In Vitro Applications

Materials:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate the dissolution of the powder. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid excessive heat to prevent potential degradation of the peptide.

  • Sterilization (Optional): If required for the specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.

Protocol 2: Preparation of NAI-107 Formulation for In Vivo Applications

Materials:

  • N-methyl pyrrolidone (NMP)

  • Ethanol (EtOH)

  • 1 N Hydrochloric acid (HCl)

  • Polyethylene Glycol (PEG) 400

  • Glucose

  • Demineralized water

  • Sterile conical tubes or beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation: In a sterile container, prepare the vehicle by combining the following components in the specified proportions:

    • 2.5% N-methyl pyrrolidone (NMP)

    • 2.5% Ethanol

    • 0.4% 1 N HCl

    • 20% Polyethylene Glycol (PEG) 400

    • 3.92% Glucose

    • Bring the final volume with demineralized water.

  • Final sterile filtration: For intravenous administration, it is critical to sterile-filter the final formulation using a 0.22 µm syringe filter.

Mandatory Visualizations

Signaling Pathway of NAI-107 Mechanism of Action

NAI107_Mechanism_of_Action cluster_bacterium Bacterial Cell Lipid_II_Synthesis Lipid II Synthesis Lipid_II Lipid II Lipid_II_Synthesis->Lipid_II Produces Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Precursor for Membrane_Potential Membrane Potential Lipid_II->Membrane_Potential Depolarization Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Cell_Death Cell Death Peptidoglycan_Synthesis->Cell_Death Inhibition leads to Membrane_Potential->Cell_Death NAI107 NAI-107 NAI107->Lipid_II Binds to NAI107_Workflow Start Start: NAI-107 Powder Weigh Weigh NAI-107 Powder Start->Weigh Choose_Solvent Choose Appropriate Solvent Weigh->Choose_Solvent DMSO DMSO for In Vitro / Stock Choose_Solvent->DMSO In Vitro InVivo_Vehicle Complex Vehicle for In Vivo Choose_Solvent->InVivo_Vehicle In Vivo Dissolve Dissolve Powder DMSO->Dissolve InVivo_Vehicle->Dissolve Sterilize Sterile Filter (0.22 µm) Dissolve->Sterilize Yes_Sterilize Yes Sterilize->Yes_Sterilize Required No_Sterilize No Sterilize->No_Sterilize Not Required Aliquot Aliquot for Storage Yes_Sterilize->Aliquot No_Sterilize->Aliquot Store Store at -20°C or -80°C Aliquot->Store Application Use in Experiment Store->Application

References

Application Notes and Protocols for NAI-107 in Treating Gram-Positive Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

cluster_moa NAI-107 Mechanism of Action NAI107 NAI-107 (Ibezapolstat) PolC DNA Polymerase IIIC (PolC) NAI107->PolC Inhibits Replication Bacterial DNA Replication NAI107->Replication Blocks CellDeath Bacterial Cell Death NAI107->CellDeath Induces PolC->Replication Essential for

Efficacy Data in Animal Models

Table 1: Efficacy of NAI-107 in Acute Lethal Infection Models in Mice[3]
PathogenStrain ResistanceMouse ModelNAI-107 ED₅₀ (mg/kg) (IV)Comparator ED₅₀ (mg/kg)
S. pneumoniaePenicillin-IntermediateImmunocompetent0.51-
S. aureus (MRSA)Methicillin-ResistantNeutropenic14.2Vancomycin (SC): 22.4
S. aureus (GISA)Glycopeptide-IntermediateNeutropenic1.8Linezolid (Oral): 5.1
E. faecalis (VRE)Vancomycin-ResistantNeutropenic1.9Linezolid (Oral): 22.4

ED₅₀: 50% effective dose required to protect mice from lethal infection. IV: Intravenous; SC: Subcutaneous.

Table 2: Efficacy of NAI-107 in a Rat Granuloma Pouch Infection Model with MRSA[1][3]
Treatment Group (Single IV Dose)Bacterial Load Reduction (log₁₀ CFU/ml) at 24hTime to Bacterial Regrowth
NAI-107 (10 mg/kg)Slowed bacterial growth-
NAI-107 (20 mg/kg)Progressive reduction72-96 hours
NAI-107 (40 mg/kg)~3 log₁₀> 96 hours
Table 3: Efficacy of NAI-107 in a Rat Endocarditis Model with MRSA (5-day treatment)[3]
Treatment Group (IV)Bacterial Load in Heart Vegetations (log₁₀ CFU/g)
NAI-107 (5 mg/kg/day)Dose-proportional reduction
NAI-107 (10 mg/kg/day)Dose-proportional reduction
NAI-107 (20 mg/kg/day)Dose-proportional reduction
NAI-107 (10 mg/kg every 12h)Comparable to 20 mg/kg/day
Table 4: Pharmacodynamics of NAI-107 in a Neutropenic Murine Thigh Infection Model with S. aureus[5][6]
PK/PD ParameterValue
Predictive PK/PD IndexAUC/MIC
24-h AUC/MIC for Bacteriostasis371 ± 130
24-h AUC/MIC for 1-log₁₀ Kill510 ± 227

AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio.

Table 5: Efficacy of LFF571 (NAI-107) in a Hamster Model of C. difficile Infection[5]
Treatment GroupDoseSurvival Rate (Day 21)Recurrence Rate
LFF5715 mg/kgSignificantly higher than vancomycin2.2%
Vancomycin20 mg/kg-37.8%
Vehicle-0%-

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.

Protocol 1: Murine Acute Lethal Systemic Infection Model[3]

This model is used to determine the 50% effective dose (ED₅₀) of an antimicrobial agent in protecting mice from a lethal bacterial challenge.

cluster_workflow1 Workflow: Murine Acute Lethal Infection Model start Start induce_neutropenia Induce Neutropenia (e.g., cyclophosphamide) start->induce_neutropenia infect Infect Mice (IP) with bacterial suspension induce_neutropenia->infect treat Administer NAI-107 (IV) or comparator drug infect->treat observe Observe for Mortality (e.g., 7 days) treat->observe calculate Calculate ED50 observe->calculate end End calculate->end

Caption: Workflow for the murine acute lethal infection model.

Materials:

  • Specific pathogen-free mice (e.g., CD1).

  • Gram-positive bacterial strain of interest (e.g., MRSA, VRE, S. pneumoniae).

  • Cyclophosphamide (for neutropenic models).

  • Appropriate growth media (e.g., Tryptic Soy Broth).

  • Mucin (for some bacterial strains to enhance virulence).

  • Sterile saline.

Procedure:

  • Induction of Neutropenia (if required): For infections with pathogens like MRSA and VRE, mice are rendered neutropenic by intraperitoneal (IP) injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

  • Bacterial Inoculum Preparation: Culture the bacterial strain to the mid-logarithmic phase, wash the cells, and resuspend in sterile saline. For some strains, the inoculum may be mixed with mucin to enhance infectivity. The final concentration should be adjusted to deliver a lethal dose (determined in preliminary studies).

  • Infection: Administer the bacterial suspension via IP injection to the mice.

  • Observation: Monitor the mice for a defined period (e.g., 7 days) and record mortality.

  • Data Analysis: Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

Protocol 2: Rat Granuloma Pouch Model for MRSA Infection[1][3]

This model creates a localized, fluid-filled abscess-like structure to study the efficacy of antibiotics in reducing bacterial load in a contained infection site.

cluster_workflow2 Workflow: Rat Granuloma Pouch Model start Start create_pouch Create Subcutaneous Air Pouch start->create_pouch inject_irritant Inject Irritant (e.g., Croton Oil) create_pouch->inject_irritant infect Inoculate Pouch with MRSA inject_irritant->infect treat Administer NAI-107 (IV) or comparator drug infect->treat sample_exudate Sample Pouch Exudate at various time points treat->sample_exudate quantify_bacteria Quantify Bacterial Load (CFU/ml) sample_exudate->quantify_bacteria end End quantify_bacteria->end

Caption: Workflow for the rat granuloma pouch infection model.

Materials:

  • Male Wistar rats.

  • MRSA strain.

  • Croton oil or other suitable irritant.

  • Sterile air.

  • Tryptic Soy Agar plates.

Procedure:

  • Pouch Formation: Create a subcutaneous air pouch on the back of the rats by injecting sterile air.

  • Inflammation Induction: Inject an irritant such as croton oil into the pouch to induce the formation of a granulomatous wall and exudate.

  • Infection: After a few days to allow for pouch formation, inoculate the pouch with a suspension of the MRSA strain.

  • Sampling and Bacterial Quantification: At various time points post-treatment, collect exudate from the pouch. Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU) per ml.

  • Data Analysis: Plot the bacterial load over time for each treatment group to assess the bactericidal activity and duration of effect.

Protocol 3: Neutropenic Murine Thigh Infection Model[5][6]

This model is a standard for evaluating the in vivo pharmacodynamics of antibiotics against localized deep-tissue infections.

cluster_workflow3 Workflow: Murine Thigh Infection Model start Start induce_neutropenia Induce Neutropenia (Cyclophosphamide) start->induce_neutropenia infect Inject S. aureus into thigh muscle induce_neutropenia->infect treat Initiate NAI-107 Treatment (e.g., subcutaneous) infect->treat euthanize Euthanize Mice at 24h treat->euthanize harvest_thighs Harvest and Homogenize Thigh Tissue euthanize->harvest_thighs quantify_bacteria Quantify Bacterial Load (CFU/thigh) harvest_thighs->quantify_bacteria end End quantify_bacteria->end

Caption: Workflow for the neutropenic murine thigh infection model.

Materials:

  • Female ICR mice.

  • S. aureus strains (including MRSA).

  • Cyclophosphamide.

  • Sterile saline.

  • Tissue homogenizer.

Procedure:

  • Induction of Neutropenia: Render mice neutropenic with cyclophosphamide injections as described in Protocol 1.

  • Infection: Two hours prior to treatment, inject a bacterial suspension directly into the thigh muscle of the mice.

  • Tissue Harvesting: At a specified time point (e.g., 24 hours after initiation of therapy), euthanize the mice and aseptically remove the infected thigh.

  • Bacterial Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis: Correlate the bacterial reduction with pharmacokinetic parameters (e.g., AUC/MIC) to determine the primary pharmacodynamic driver of efficacy.

Conclusion

References

Application Notes and Protocols: Investigating NAI-107 in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NAI-107

Mechanism of Action
Spectrum of Activity

Rationale for Combination Therapy

  • Enhance bactericidal activity: Synergistic interactions can lead to more rapid and complete killing of bacteria than either agent alone.

  • Prevent the emergence of resistance: Using two drugs with different mechanisms of action can reduce the likelihood of bacteria developing resistance.

  • Beta-lactams (e.g., penicillins, cephalosporins, carbapenems): These also target cell wall synthesis but through the inhibition of penicillin-binding proteins (PBPs). The combination of two agents targeting different steps in this essential pathway could be highly synergistic.

  • Glycopeptides (e.g., vancomycin): Vancomycin also binds to lipid II, but at a different site than lantibiotics. The potential for synergistic or additive effects is high.

  • Lipopeptides (e.g., daptomycin): Daptomycin disrupts the bacterial cell membrane potential. Combining a cell wall synthesis inhibitor with a membrane-active agent could lead to enhanced bactericidal activity.

In Vivo Efficacy of NAI-107 Monotherapy

Pathogen Infection Model Animal Model NAI-107 Dose Outcome Reference
Glycopeptide-intermediate S. aureus (GISA)Acute lethal infectionNeutropenic mice2.3 mg/kg (ED50)Comparable to or lower than linezolid and vancomycin[1]
Vancomycin-resistant E. faecalisAcute lethal infectionNeutropenic mice14.2 mg/kg (ED50)Comparable to or lower than linezolid[1]
Vancomycin-resistant E. faeciumAcute lethal infectionNeutropenic mice6.4 mg/kg (ED50)Comparable to or lower than linezolid[1]
Methicillin-resistant S. aureus (MRSA)Granuloma pouchRats40 mg/kg (single dose)3-log10 CFU/ml reduction in exudate[1][2]
Methicillin-resistant S. aureus (MRSA)EndocarditisRats10-20 mg/kg/dayDose-proportional reduction in bacterial load in heart vegetations[1][2]
Vancomycin-resistant E. faeciumSystemic infectionGalleria mellonella16 µg/mLLower mortality rates than linezolid-treated group[2]

Experimental Protocols for Synergy Testing

The following are detailed protocols for two standard in vitro methods used to assess antibiotic synergy: the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

4.1.1. Materials

  • Sterile 96-well microtiter plates.

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubator (35-37°C).

  • Microplate reader (optional, for spectrophotometric reading).

4.1.2. Methodology

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum (no antibiotics).

    • Sterility Control: A well containing only MHB.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the antibiotic that inhibits visible growth.

  • Calculating the FIC Index: The FIC index is calculated for each well showing no growth using the following formula:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

4.1.3. Interpretation of Results

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Illustrative Example of Checkerboard Assay Results (Vancomycin + Oxacillin vs. MRSA)

CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC of VancomycinFIC of OxacillinFIC IndexInterpretation
Vancomycin20.50.25
Oxacillin128320.250.5Synergy

Note: This is an illustrative example. Actual results will vary depending on the antibiotics and bacterial strain tested.

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

4.2.1. Materials

  • Sterile culture tubes or flasks.

  • Sterile MHB or other appropriate growth medium.

  • Bacterial inoculum of the test organism, grown to early to mid-logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubator with shaking capabilities (35-37°C).

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions.

  • Agar plates for colony counting.

4.2.2. Methodology

  • Setup: Prepare culture tubes with MHB containing the following:

    • No antibiotic (growth control).

    • Partner antibiotic at a specific concentration.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension to achieve the target starting density.

  • Incubation: Incubate the tubes at 35-37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates. Incubate the plates for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

4.2.3. Interpretation of Results

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Illustrative Example of Time-Kill Assay Results (Daptomycin + a Beta-Lactam vs. MRSA)

Time (hours)Growth Control (log10 CFU/mL)Daptomycin Alone (log10 CFU/mL)Beta-Lactam Alone (log10 CFU/mL)Daptomycin + Beta-Lactam (log10 CFU/mL)
05.75.75.75.7
47.25.16.83.5
88.54.87.92.1
249.14.58.8<2.0

Note: This is an illustrative example. Actual results will vary depending on the antibiotics and bacterial strain tested.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

Synergy_Mechanism cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II MurG Growing Peptidoglycan Growing Peptidoglycan Lipid II->Growing Peptidoglycan Transglycosylation Peptidoglycan Peptidoglycan Growing Peptidoglycan->Peptidoglycan Transpeptidation PBP Penicillin-Binding Protein (PBP) PBP->Peptidoglycan Catalyzes Transpeptidation UDP-NAG UDP-NAG UDP-NAM-pentapeptide UDP-NAM- pentapeptide UDP-NAM-pentapeptide->Lipid I MraY NAI-107 NAI-107 NAI-107->Lipid II Inhibits Translocation Beta-lactam Beta-lactam Beta-lactam->PBP Inhibits

Dual inhibition of bacterial cell wall synthesis.
Experimental Workflows

The following diagrams outline the key steps in the checkerboard and time-kill synergy testing protocols.

Checkerboard_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Incubation Incubation & Reading cluster_Analysis Data Analysis A Prepare antibiotic stock solutions C Create 2-fold serial dilutions of antibiotics in 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read MICs visually or with plate reader E->F G Calculate FIC Index for each non-turbid well F->G H Determine synergy, additivity, or antagonism G->H

Workflow for the checkerboard synergy assay.

Time_Kill_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Sampling Sampling & Plating cluster_Analysis Data Analysis A Prepare antibiotic solutions in culture tubes C Inoculate tubes with bacterial suspension A->C B Prepare bacterial inoculum (log-phase) B->C D Incubate with shaking at 37°C C->D E Withdraw aliquots at 0, 2, 4, 8, 24 hours D->E F Perform serial dilutions and plate on agar E->F G Incubate plates and count colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. time and determine synergy G->H

Workflow for the time-kill synergy assay.

Conclusion

References

Application Notes and Protocols for NAI-107 in Biofilm Disruption Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureus8325-40.06[3]
Staphylococcus aureusUSA300 (MRSA)0.25[3]

Mechanism of Action: A Lantibiotic Perspective

cluster_bacterium Bacterial Cell within Biofilm Lipid_II Lipid II Cell Wall Precursor Cell_Wall_Inhibition Cell Wall Synthesis Inhibition Lipid_II->Cell_Wall_Inhibition Leads to Cell_Membrane Cell Membrane Pore Pore Formation Cell_Membrane->Pore Results in NAI107 NAI-107 NAI107->Lipid_II Binds to NAI107->Cell_Membrane Inserts into Biofilm_Disruption Biofilm Disruption Pore->Biofilm_Disruption Cell_Wall_Inhibition->Biofilm_Disruption

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of NAI-107

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

A Prepare NAI-107 Dilutions B Add Bacterial Suspension A->B C Incubate (24-48h) B->C D Wash (PBS) C->D E Stain (Crystal Violet) D->E F Wash (PBS) E->F G Solubilize (Acetic Acid) F->G H Measure Absorbance (OD570) G->H

Workflow for MBIC determination.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) of NAI-107

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation: In a 96-well plate, add 100 µL of a bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well and incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Remove the planktonic cells and wash the wells twice with 200 µL of PBS.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 24 hours).

  • Quantification of Viable Cells (Optional but Recommended):

    • Wash the wells with PBS.

    • Add 100 µL of fresh medium and scrape the biofilm from the well surface.

    • Perform serial dilutions and plate on appropriate agar plates to determine the number of viable cells (CFU/mL).

  • Quantification of Biofilm Biomass:

    • Follow steps 5-9 from Protocol 1 (Washing, Staining, Solubilization, and Quantification).

cluster_quantify Quantification A Form Biofilm (24-48h) B Wash (PBS) A->B C Add NAI-107 Dilutions B->C D Incubate (24h) C->D E CFU Counting (Viability) D->E F Crystal Violet Staining (Biomass) D->F

Workflow for MBEC determination.

Protocol 3: Visualization of NAI-107 Effect on Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • Glass-bottom dishes or chamber slides

  • Fluorescent stains (e.g., SYTO 9 for live cells - green, Propidium Iodide for dead cells - red)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Formation: Grow biofilms on glass-bottom dishes or chamber slides by inoculating with the bacterial suspension and incubating for 24-48 hours.

  • Staining: Remove the medium and gently wash with PBS. Add a mixture of SYTO 9 and Propidium Iodide to the biofilms and incubate in the dark for 15-30 minutes.

  • Imaging: Gently wash off the excess stain with PBS. Immediately visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Analysis: Analyze the images to assess changes in biofilm thickness, structure, and the ratio of live to dead cells in the treated versus untreated biofilms.

A Grow Biofilm on Glass Surface B Treat with NAI-107 A->B C Stain (Live/Dead Stains) B->C D Visualize with CLSM C->D E Analyze 3D Structure & Viability D->E

Workflow for CLSM visualization.

Conclusion

References

Troubleshooting & Optimization

Preventing degradation of Antibacterial agent 107 during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Antibacterial Agent 107 during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, suboptimal pH conditions, and oxidative stress.[1][2][3][4] The stability of the agent is significantly influenced by its chemical structure, which makes it susceptible to these environmental factors.[2][5]

Q2: How should I properly store powdered and reconstituted this compound?

A2: Proper storage is critical to maintain the efficacy of this compound.

  • Powdered Form: The lyophilized powder is more stable than its liquid form and should be stored in a dry, dark environment at -20°C.[1]

  • Stock Solutions: Reconstituted stock solutions should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation.[1] These aliquots should be stored at -80°C for long-term use (up to 3 months) or at -20°C for short-term use (up to one week).[1] Always protect solutions from light by using amber-colored tubes or wrapping them in aluminum foil.[1]

Q3: What is the optimal pH range for solutions containing this compound?

A3: this compound is most stable in a slightly acidic to neutral pH range of 6.0 to 7.0. Extreme pH levels, both acidic and alkaline, can catalyze hydrolysis of the active compound, leading to a loss of antibacterial activity.[2][6][7]

Q4: Can I autoclave my media with this compound already added?

A4: No. This compound is heat-sensitive. Autoclaving will lead to significant thermal degradation of the compound, rendering it ineffective.[6][8] It should be filter-sterilized and added to the media after it has cooled to room temperature.

Q5: I've observed a precipitate in my stock solution of this compound. What should I do?

A5: The formation of a precipitate may indicate that the concentration of the agent has exceeded its solubility limit in the chosen solvent or that the pH of the solution is incorrect.[6] To troubleshoot, ensure you are using the recommended solvent (sterile, purified water) and that the pH is within the optimal range of 6.0-7.0.[6] If precipitation occurs, you may try to gently warm the solution and vortex to redissolve the agent. If this fails, the solution may need to be filtered to remove the precipitate, but be aware that this will reduce the final concentration.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of Antibacterial Activity Degradation of Agent: The antibacterial agent may have degraded due to improper storage or handling.[1][6]1. Verify Storage Conditions: Ensure the powdered agent and stock solutions are stored at the correct temperatures and protected from light.[1] 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a new stock aliquot for each experiment. 3. Perform a Stability Check: Use the provided experimental protocol to test the stability of your current stock.
Inconsistent Experimental Results Variable Agent Concentration: This can be caused by improper dissolution, precipitation, or degradation over the course of the experiment.[6]1. Ensure Complete Dissolution: When preparing stock solutions, ensure the powder is completely dissolved. 2. Check for Precipitates: Visually inspect solutions for any precipitates before use.[6] 3. Maintain Optimal pH: Buffer your experimental media to maintain a pH between 6.0 and 7.0.[7]
Color Change in Solution Oxidation or Photodegradation: A change in the color of the solution can indicate chemical degradation due to exposure to oxygen or light.[2][4]1. Protect from Light: Store and handle solutions in light-protected containers.[1] 2. Use Degassed Solvents: For sensitive experiments, consider using solvents that have been degassed to remove dissolved oxygen. 3. Prepare Fresh: Do not use discolored solutions. Prepare a fresh solution from a new stock aliquot.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol allows for the assessment of the stability of this compound under various storage conditions.

Materials:

  • This compound (powdered)

  • Sterile, purified water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, amber-colored microcentrifuge tubes

  • UV-Vis Spectrophotometer

  • HPLC system (for more accurate quantification)

Methodology:

  • Prepare Stock Solution: Reconstitute a fresh stock solution of this compound in sterile, purified water to a concentration of 10 mg/mL.

  • Prepare Test Aliquots: Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes. Prepare separate sets of aliquots for each storage condition to be tested (e.g., 4°C, room temperature, -20°C, -80°C).

  • Initial Measurement (Time 0): Immediately after preparation, take a sample from the stock solution. Dilute it to a suitable concentration for measurement and determine the initial absorbance at the characteristic wavelength for this compound (or analyze by HPLC). This will serve as the baseline (100% stability).

  • Incubate Aliquots: Place the prepared aliquots at their respective storage temperatures.

  • Time-Point Measurements: At designated time points (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from each storage condition.

  • Analysis: Allow the frozen samples to thaw completely at room temperature. Measure the absorbance (or analyze by HPLC) of each sample in the same manner as the initial measurement.

  • Calculate Stability: Calculate the percentage of remaining active agent at each time point relative to the initial measurement.

Data Presentation:

The results of the stability study can be summarized in the following table:

Storage ConditionTime 024 Hours48 Hours1 Week1 Month
4°C 100%
Room Temperature 100%
-20°C 100%
-80°C 100%

Visualizations

Degradation_Pathway A This compound (Active Form) B Hydrolysis (Suboptimal pH) A->B C Oxidation (Exposure to Oxygen) A->C D Photodegradation (Exposure to Light) A->D E Inactive Degradation Products B->E C->E D->E

Caption: Major degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis A Reconstitute Stock Solution (10 mg/mL) B Prepare Aliquots for Each Condition A->B C Incubate at 4°C, RT, -20°C, -80°C B->C D Measure at Time Points (0, 24h, 48h, etc.) C->D E Calculate % Stability D->E

Caption: Workflow for stability assessment of this compound.

Troubleshooting_Tree A Loss of Antibacterial Activity? B Check Storage: - Protected from light? - Correct temperature? A->B Yes C Check Solution: - Freshly prepared? - Correct pH? B->C Yes D Prepare Fresh Stock Solution B->D No E Adjust pH of Media to 6.0-7.0 C->E No F Problem Solved C->F Yes D->F E->F

Caption: Troubleshooting decision tree for loss of activity.

References

Troubleshooting inconsistent results in NAI-107 MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guide

  • Inoculum Preparation: The density of the bacterial inoculum is a critical parameter. A higher than intended inoculum can lead to apparently higher MICs. It is crucial to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then dilute it to the final recommended concentration for the assay.

  • Reading of Results: The interpretation of growth inhibition can be subjective. For some bacteriostatic agents, pinpoint growth at the bottom of a well may be disregarded. Establish a consistent and clear criterion for determining the MIC endpoint, defined as the lowest concentration with no visible growth.[3]

A2: Skipped wells can be perplexing and may be caused by:

  • Contamination: Accidental contamination of a single well with a resistant bacterium can lead to isolated growth. Careful aseptic technique is paramount.

  • Bacterial Clumping: Inadequate vortexing of the bacterial suspension can lead to clumps of bacteria being added to the wells, which may be more difficult to inhibit.

  • If storing stock solutions, do so at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.

  • Before use, ensure the stock solution is fully thawed and properly mixed.

Data Presentation: NAI-107 In Vitro Activity

Bacterial SpeciesResistance ProfileMIC Range (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - 2
Staphylococcus aureusGlycopeptide-Intermediate (GISA)0.5 - 2
Enterococcus faecalisVancomycin-Resistant (VRE)0.5 - 4
Enterococcus faeciumVancomycin-Resistant (VRE)1 - 8
Streptococcus pneumoniaePenicillin-Resistant0.06 - 0.5
Neisseria gonorrhoeae-0.03 - 0.25

Experimental Protocols

Broth Microdilution MIC Assay for NAI-107

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.

1. Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile 96-well low-binding microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or McFarland standards

  • Incubator (35 ± 2 °C)

  • Ensure the powder is completely dissolved. This stock solution can be aliquoted and stored at -20°C or below.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Assay Procedure:

  • In a 96-well low-binding microtiter plate, add 50 µL of CAMHB to all wells except the first column.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard the final 50 µL from the last dilution column.

  • The final volume in each well should be 50 µL.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.

Mandatory Visualizations

NAI-107 Mechanism of Action: Inhibition of Cell Wall Synthesis

NAI107_Mechanism UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Bactoprenol Bactoprenol-P Lipid_II->Bactoprenol Recycling Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Peptidoglycan->Peptidoglycan Cross-linking NAI107 NAI-107 NAI107->Lipid_II Binding & Sequestration

Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting_Workflow Start Inconsistent NAI-107 MIC Results Check_Inoculum Verify Inoculum Preparation (0.5 McFarland, correct dilution) Start->Check_Inoculum Check_Media Confirm Media Composition (Cation-Adjusted MHB) Start->Check_Media Check_Plates Evaluate Microplate Type (Consider low-binding plates) Start->Check_Plates Check_Compound Assess NAI-107 Stock (Freshness, storage, solubility) Start->Check_Compound Review_Technique Review Assay Technique (Pipetting, contamination, reading) Start->Review_Technique Consistent_Results Consistent MIC Results Check_Inoculum->Consistent_Results Check_Media->Consistent_Results Check_Plates->Consistent_Results Check_Compound->Consistent_Results Review_Technique->Consistent_Results

References

How to minimize non-specific binding of NAI-107

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Hydrophobic interactions: Peptides can non-specifically adhere to plastic surfaces and other hydrophobic molecules.

  • Electrostatic interactions: The charge of the peptide can lead to binding with oppositely charged surfaces or molecules.

High non-specific binding can lead to:

  • Inaccurate quantification: Overestimation of binding to the target of interest.

  • Reduced sensitivity: High background noise can mask the specific signal.

  • False positives: Incorrectly identifying interactions that are not biologically relevant.

Troubleshooting Guide: Minimizing Non-Specific Binding

Problem: High background signal or inconsistent results in an in vitro binding assay.

Solution Workflow:

G cluster_0 Initial Observation cluster_1 Step 1: Material & Labware cluster_2 Step 2: Buffer Optimization cluster_3 Step 3: Blocking Agents & Additives cluster_4 Step 4: Assay-Specific Modifications cluster_5 Outcome start High Background or Inconsistent Results step1 Switch to Low-Binding Microplates and Tubes start->step1 step2a Adjust Buffer pH step1->step2a step1_desc Rationale: Peptides like NAI-107 can adhere to standard plastics. Low-binding surfaces are treated to reduce hydrophobic interactions. step2b Increase Salt Concentration step2a->step2b step3a Add Bovine Serum Albumin (BSA) step2b->step3a step2_desc Rationale: Modifying pH and ionic strength can disrupt non-specific electrostatic interactions. step3b Incorporate a Non-ionic Surfactant (e.g., Tween-20) step3a->step3b step4 Optimize Incubation Times and Temperatures step3b->step4 step3_desc Rationale: BSA blocks non-specific binding sites on surfaces. Surfactants reduce hydrophobic interactions. end Reduced Non-Specific Binding and Improved Signal-to-Noise Ratio step4->end

Detailed Methodologies and Data

Choice of Labware

Peptides are known to adhere to glass and standard polypropylene surfaces. To mitigate this, it is recommended to use labware specifically designed for low protein and peptide binding.

Buffer Optimization

Optimizing the buffer composition is a critical step in reducing non-specific binding.

  • Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can help to disrupt non-specific electrostatic interactions. It is advisable to test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

ParameterRecommended RangeRationale
pH 6.5 - 8.0Modulates surface charges on NAI-107 and interacting molecules.
NaCl Concentration 50 - 200 mMShields electrostatic interactions that can lead to non-specific binding.
Use of Blocking Agents and Additives

Incorporating blocking agents and surfactants into your buffers is a highly effective strategy.

  • Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that binds to non-specific sites on surfaces, preventing the adhesion of the molecule of interest. A starting concentration of 0.1% to 1% (w/v) BSA in your binding and wash buffers is recommended.

  • Non-ionic Surfactants: Surfactants like Tween-20 or Triton X-100 can reduce non-specific binding caused by hydrophobic interactions. Use these at low concentrations, typically between 0.01% and 0.1% (v/v).

AdditiveRecommended ConcentrationPrimary Mode of Action
BSA 0.1% - 1% (w/v)Blocks non-specific binding sites on surfaces.
Tween-20 0.01% - 0.1% (v/v)Reduces hydrophobic interactions.

A study on an immunoassay for Staphylococcal Enterotoxin B (SEB) demonstrated that incorporating PEG into a hydrogel matrix led to a significant reduction in non-specific protein binding.[4]

Assay ModificationReduction in Non-Specific BindingIncrease in Specific Signal
PEG-modified hydrogel 10-fold6-fold

This data suggests that surface modifications that reduce non-specific protein adsorption can dramatically improve assay performance.

Experimental Protocol: General NAI-107 Binding Assay

Materials:

  • Low-binding 96-well microplate

  • Immobilized target (e.g., Lipid II)

  • Binding Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate for detection

Workflow:

G cluster_0 Plate Preparation cluster_1 Binding cluster_2 Detection p1 Coat plate with target molecule p2 Wash plate p1->p2 p3 Block with 1% BSA p2->p3 p4 Wash plate p3->p4 b1 Add NAI-107 in Binding Buffer (+/- additives) p4->b1 b2 Incubate b1->b2 b3 Wash plate b2->b3 d1 Add detection antibody b3->d1 d2 Incubate d1->d2 d3 Wash plate d2->d3 d4 Add substrate d3->d4 d5 Read signal d4->d5

NAI-107 Signaling Pathway

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Transglycosylation Transglycosylation Lipid_II->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Peptidoglycan Peptidoglycan (Cell Wall) Transpeptidation->Peptidoglycan NAI107 NAI-107 NAI107->Lipid_II Binding and Inhibition

References

Technical Support Center: Enhancing NAI-107 Production from Microbispora sp. Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the fermentation process, offering potential causes and actionable solutions.

  • Inadequate Aeration and Agitation: Proper oxygen supply and mixing are crucial for filamentous actinomycetes like Microbispora sp. Insufficient aeration can limit growth and secondary metabolite production. Conversely, excessive agitation can lead to shear stress, damaging the mycelia. Finding the right balance is key.

Q3: How can I identify and control contamination in my Microbispora sp. fermentation?

A3: Early detection and control of contamination are vital.

  • Visual Inspection: Regularly inspect your cultures for any unusual changes in color, turbidity, or the presence of unfamiliar microbial growth on the surface.

  • Microscopy: A quick microscopic examination can help identify contaminating organisms such as yeast, motile bacteria, or different fungal morphologies.

  • Plating on Selective Media: If contamination is suspected, plate a sample of your broth on various selective and differential agar plates to isolate and identify the contaminant.

  • Control Measures: To prevent contamination, ensure all media, glassware, and equipment are properly sterilized. Maintain a sterile working environment and use strict aseptic techniques during all transfer and sampling procedures. If a batch is contaminated, it is generally best to discard it to prevent the spread of the contaminant.

Data Presentation: Optimizing Fermentation Parameters

Pi Concentration (mM)Relative Biomass YieldRelative NAI-107 Yield
0.5BaselineBaseline
5.0~1.2-fold increase~1.2-fold increase

Source: Based on data from[2]

Table 2: General Effect of Agitation and Aeration on Secondary Metabolite Production in a Related Actinomycete (Streptomyces kanasenisi)

Agitation Speed (rpm)Aeration Rate (vvm)Relative Glycoprotein Production
1502.095%
2002.0100%
2502.090%
2000.565%
2001.077%
2001.588%

Source: Adapted from data on glycoprotein GP-1 production by Streptomyces kanasenisi ZX01.[6] This table illustrates the general principle of optimizing these parameters.

Experimental Protocols

Protocol 1: Inoculum Development for Microbispora sp. Fermentation
  • Strain Reactivation: Aseptically transfer a cryopreserved vial of Microbispora sp. to a sterile flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until sufficient growth is observed.

  • Seed Culture Expansion: Transfer the seed culture to a larger volume of fresh seed medium (typically a 5-10% v/v inoculation) and incubate under the same conditions. This step can be repeated to generate the required volume of inoculum for the production fermenter.

Protocol 2: Batch Fermentation for NAI-107 Production
  • Medium Preparation: Prepare the production medium (e.g., NG-20 defined medium with 5 mM phosphate) in a sterilized fermenter.

  • Inoculation: Aseptically inoculate the production fermenter with the prepared seed culture (typically 5-10% v/v).

  • Fermentation Parameters: Maintain the fermentation at a controlled temperature (e.g., 28-30°C) and pH (e.g., 6.5-7.5). Set the agitation and aeration rates to ensure adequate mixing and dissolved oxygen levels.

  • Monitoring: Regularly monitor key parameters such as pH, dissolved oxygen, glucose concentration, and biomass.

Protocol 3: Extraction and Quantification of NAI-107
  • Cell Separation: Separate the Microbispora sp. biomass from the fermentation broth by centrifugation or microfiltration.

  • Concentration: Concentrate the extracted sample under vacuum.

  • Quantification by HPLC:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detector at 220 nm.

Visualizations

NAI107_Biosynthesis_Pathway cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification MibA_precursor MibA Precursor Peptide Dehydrated_MibA Dehydrated MibA MibA_precursor->Dehydrated_MibA MibB (Dehydratase) Cyclized_MibA Cyclized MibA Dehydrated_MibA->Cyclized_MibA MibC (Cyclase) Modified_MibA Further Modified MibA Cyclized_MibA->Modified_MibA MibD, MibH, MibS, MibO (Modification Enzymes) Mature_NAI107 Mature NAI-107 Modified_MibA->Mature_NAI107 Proteolytic Cleavage

Fermentation_Workflow Start Inoculum Preparation Seed_Culture Seed Culture Expansion Start->Seed_Culture Production_Fermentation Production Fermentation Seed_Culture->Production_Fermentation Harvesting Harvesting Production_Fermentation->Harvesting Downstream_Processing Downstream Processing Harvesting->Downstream_Processing Pure_NAI107 Pure NAI-107 Downstream_Processing->Pure_NAI107 Troubleshooting_Logic Low_Yield Low NAI-107 Yield Check_Medium Check Medium Composition Low_Yield->Check_Medium Check_Timeline Verify Fermentation Timeline Low_Yield->Check_Timeline Check_Parameters Optimize Physical Parameters (pH, Temp, Aeration, Agitation) Low_Yield->Check_Parameters Check_Contamination Investigate Contamination Low_Yield->Check_Contamination

References

How to avoid contamination in NAI-107 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Biological Contamination: This is the introduction of unwanted living organisms. The most common biological contaminants in a laboratory setting are bacteria, molds, and yeast.[6] These can be introduced from non-sterile equipment, reagents, or the lab environment.

    • Chemical Degradation: Involves the breaking or forming of covalent bonds. Key pathways include oxidation (reaction with oxygen), hydrolysis (cleavage of peptide bonds by water), and deamidation (removal of an amide group).[7][10][11]

    • Physical Degradation: Involves changes in the peptide's three-dimensional structure. This can include aggregation (clumping of molecules) or adsorption to container surfaces.[7][9]

Solvent/VehicleApplicationReference
15% Dimethyl Sulfoxide (DMSO)In vitro anti-gonococcal activity testing[1]
100% Dimethyl Sulfoxide (DMSO)In vivo (Drosophila) stock preparation[12]
Complex Vehicle*In vivo (rodent) infection models[4][13]

*Complex vehicle composition: 2.5% N-methyl pyrrolidone (NMP), 2.5% ethanol, 0.4% 1 N HCl, 20% polyethylene glycol (PEG) 400, and 3.92% glucose in demineralized water.[4][13]

Q4: What are the best practices for preventing microbial contamination during preparation?

Adherence to strict aseptic technique is crucial for preventing microbial contamination.[14]

  • Sterile Work Environment: Always prepare the stock solution in a certified Biological Safety Cabinet (BSC) or a laminar flow hood to protect against airborne contaminants.[6][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, sterile gloves, and safety glasses.[15] Change gloves if they become compromised.

  • Sterile Materials: Use only sterile equipment and supplies, such as sterile pipette tips (with filters), conical tubes, and microcentrifuge tubes.[15][16]

  • Sterile Reagents: Use sterile, high-purity water (e.g., molecular biology grade) or solvents from a new, unopened container when possible.[1]

Peptide stability is sensitive to environmental conditions.[8][10]

  • Control pH: Drastic shifts in pH can accelerate hydrolysis.[7][8] Prepare solutions in appropriate, sterile buffers if required for your specific application.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can cause peptide degradation and aggregation.[7] It is essential to aliquot the stock solution into smaller, single-use volumes before freezing.[17]

  • Protect from Light: Some amino acids are sensitive to light. Store stock solutions in amber or foil-wrapped tubes to prevent photodegradation.[17]

  • Store Properly: Store both lyophilized powder and aliquoted stock solutions at recommended low temperatures (see Q6).

FormRecommended TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CLong-termMost stable form. Keep desiccated.[7][8]
Stock Solution -20°C or -80°CMonthsAliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.[1][17]
Working Dilution 2-8°CShort-term (days)Prepare fresh from a frozen stock aliquot before each experiment for best results.

Experimental Protocol: Preparation of a 10 mM NAI-107 Stock Solution in DMSO

Materials:

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber 1.5 mL microcentrifuge tubes

  • Sterile, filter-equipped pipette tips

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • Aseptic Workspace Preparation: Thoroughly decontaminate the inside of a Biological Safety Cabinet (BSC) with 70% ethanol. Arrange all sterile materials inside the cabinet.

  • Aliquoting: Immediately dispense the filtered stock solution into single-use volumes in sterile, amber microcentrifuge tubes. This is the most critical step for preventing degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate observed in the stock solution after thawing. 1. Poor solubility of NAI-107 in the chosen solvent.2. Peptide aggregation due to improper storage or handling.3. Solution was not fully dissolved initially.1. Gently warm the solution to 37°C and vortex briefly.2. Use sonication for a short period to aid dissolution.3. Discard and prepare a fresh stock solution, ensuring complete dissolution before filtration and aliquoting.
Inconsistent or no activity in experiments. 1. Degradation of NAI-107 due to multiple freeze-thaw cycles, light exposure, or improper storage temperature.2. Inaccurate initial concentration due to weighing or calculation error.3. Microbial contamination outcompeting the compound's effect or degrading it.1. Discard the current stock and prepare a fresh one, strictly following the aliquoting and storage protocol.2. Double-check all calculations and ensure the balance is properly calibrated.3. Review your aseptic technique.
Visible microbial growth (turbidity, film) in the stock solution. 1. Breach in aseptic technique during preparation.2. Use of non-sterile reagents or equipment.3. Failure to perform the final sterile filtration step.1. Immediately discard the contaminated stock solution. Do not attempt to salvage it.2. Thoroughly review and reinforce all aspects of your aseptic technique.[14][16]3. Ensure all materials (tubes, tips, solvent, filters) are certified sterile before use.

Visualized Workflows and Pathways

G cluster_prep Preparation Phase cluster_sol Solution Phase (Inside BSC) cluster_store Storage & Use start Start: Plan Experiment calc 1. Calculate Mass & Volume start->calc gather 2. Gather Sterile Materials calc->gather workspace 3. Prepare Aseptic Workspace (BSC) gather->workspace weigh 4. Weigh Lyophilized NAI-107 workspace->weigh dissolve 5. Dissolve in Sterile Solvent weigh->dissolve filter 6. Sterile Filter (0.22 µm) dissolve->filter aliquot 7. Aliquot into Single-Use Tubes filter->aliquot label_tubes 8. Label Aliquots Clearly aliquot->label_tubes store 9. Store at -20°C or -80° label_tubes->store use 10. Use One Aliquot Per Experiment store->use finish End: Reliable Results use->finish

G cluster_main NAI-107 Stability & Degradation cluster_chem Chemical Degradation cluster_phys Physical Degradation peptide NAI-107 (Active Peptide) oxidation Oxidation peptide->oxidation hydrolysis Hydrolysis peptide->hydrolysis deamidation Deamidation peptide->deamidation aggregation Aggregation peptide->aggregation adsorption Adsorption to Surfaces peptide->adsorption inactive Inactive / Degraded Products oxidation->inactive hydrolysis->inactive deamidation->inactive aggregation->inactive adsorption->inactive

References

Technical Support Center: Refining Purification Methods for NAI-107 from Culture

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Complex Culture Broth: The culture broth from Microbispora is a complex mixture of proteins, polysaccharides, and other metabolites, which can interfere with purification steps.

Experimental Protocols

General Workflow for NAI-107 Purification

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Quality Control Fermentation Fermentation of Microbispora sp. Harvest Cell Harvest (Centrifugation) Fermentation->Harvest Extraction Methanol Extraction of Mycelium Harvest->Extraction Concentration Solvent Evaporation Extraction->Concentration HIC Hydrophobic Interaction Chromatography (HIC) Concentration->HIC RP_HPLC Reversed-Phase HPLC HIC->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Purity_Analysis Purity and Identity Analysis (LC-MS, HPLC) Lyophilization->Purity_Analysis signaling_pathway NAI107 NAI-107 (Microcin B17) DNA_Gyrase DNA Gyrase (GyrA/GyrB) NAI107->DNA_Gyrase binds to Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex NAI107->Cleavage_Complex stabilizes DNA Bacterial DNA DNA_Gyrase->DNA acts on DNA_Gyrase->Cleavage_Complex forms DSB Double-Strand Breaks Cleavage_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death induces logical_relationship cluster_optimization Process Optimization cluster_outcome Desired Outcomes Culture_Conditions Culture Conditions (Medium, pH, Temp) Yield Increased Yield Culture_Conditions->Yield Purification_Params Purification Parameters (Resins, Buffers, Gradients) Purity High Purity Purification_Params->Purity Activity Preserved Biological Activity Purification_Params->Activity Yield->Purity trade-off Purity->Yield trade-off

References

Validation & Comparative

NAI-107 Demonstrates Superior Efficacy Over Vancomycin Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Quantitative Data Summary: In Vitro Efficacy

AntibioticVRE Strain (Genotype)MIC Range (µg/mL)
NAI-107 E. faecium (VanA)0.5 - 2
E. faecalis (VanA)0.5 - 2
E. faecium (VanB)0.25 - 1
Vancomycin E. faecium (VanA)64 - >256
E. faecalis (VanA)64 - >256
E. faecium (VanB)4 - >1024[1]

In Vivo Efficacy: Animal Model Data

Neutropenic Mouse Thigh Infection Model
TreatmentVRE StrainEfficacy Outcome
NAI-107 E. faecalis (VRE)ED50 = 14.2 mg/kg
E. faecium (VRE)ED50 = 2.3 mg/kg
Vancomycin E. faecalis (VRE)Ineffective at clinically relevant doses
E. faecium (VRE)Ineffective at clinically relevant doses
Galleria mellonella Infection Model

Mechanism of Action: A Tale of Two Targets

cluster_NAI107 NAI-107 Mechanism of Action cluster_Vancomycin Vancomycin Mechanism of Action cluster_VRE VRE Resistance Mechanism NAI107 NAI-107 EFTu Elongation Factor Tu (EF-Tu) NAI107->EFTu Binds to ProteinSynthesis Protein Synthesis EFTu->ProteinSynthesis Inhibits Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala terminus of peptidoglycan precursors Vancomycin->DAlaDAla Binds to DAlaDLac Altered D-Ala-D-Lac terminus Vancomycin->DAlaDLac Reduced binding affinity CellWall Cell Wall Synthesis DAlaDAla->CellWall Inhibits VanA_VanB VanA/VanB genes VanA_VanB->DAlaDLac Leads to

Vancomycin, a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking their incorporation into the growing cell wall. In VRE, resistance is primarily mediated by the vanA or vanB gene clusters, which result in the modification of the peptidoglycan precursor terminus to D-alanyl-D-lactate (D-Ala-D-Lac). This alteration significantly reduces the binding affinity of vancomycin, rendering it ineffective.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

A Prepare serial two-fold dilutions of NAI-107 and vancomycin in 96-well microtiter plates. B Inoculate each well with a standardized suspension of the VRE test strain (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no antibiotic) and negative (no bacteria) growth controls. B->C D Incubate plates at 35-37°C for 16-20 hours. C->D E Determine the MIC as the lowest concentration of the antibiotic with no visible bacterial growth. D->E

Caption: Workflow for MIC determination by broth microdilution.

2. Inoculum Preparation: VRE isolates are grown on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

3. Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the prepared bacterial suspension. Plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. MIC Reading: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Neutropenic Mouse Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.

1. Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection. This reduces the number of circulating neutrophils, mimicking an immunocompromised state.

2. Infection: On day 0, mice are anesthetized and injected intramuscularly into the thigh with a standardized inoculum of a VRE strain (e.g., 10^6 to 10^7 CFU/thigh).

4. Assessment of Efficacy: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the infected thigh muscles are aseptically removed and homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate onto appropriate agar media. The efficacy of the treatment is assessed by comparing the bacterial load in the treated groups to the control group. The 50% effective dose (ED50), the dose required to achieve a 50% reduction in bacterial counts, can then be calculated.

Conclusion

References

Validating the Mechanism of Action of Thrombopoietin Receptor Agonists Using Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lusutrombopag is an orally bioavailable, small molecule thrombopoietin receptor agonist.[1] It mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the human TPO receptor (also known as MPL or CD110).[2] This binding occurs at the transmembrane domain of the receptor, initiating a cascade of intracellular signaling that stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to an increase in platelet production.[2][3]

The primary signaling pathway activated by TPO receptor agonists is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[2][3] Upon agonist binding, the TPO receptor undergoes a conformational change, leading to the activation of associated Janus kinases (JAKs), particularly JAK2.[4][5] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Recruited STATs are themselves phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[4][6] Other pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways, are also activated and contribute to the overall cellular response.[3]

Genetic knockout of the TPO receptor (MPL) is the definitive method to validate that the pharmacological effects of lusutrombopag and similar agonists are mediated through this specific target. By creating a cell line in which the MPL gene is inactivated (a knockout line), researchers can compare the cellular response to the drug in these cells versus normal (wild-type) cells that still express the receptor. If the drug has no effect on the knockout cells, it confirms that the TPO receptor is essential for its mechanism of action. While specific CRISPR-Cas9 knockout studies for lusutrombopag are not extensively published, this technique is a standard and robust method for drug target validation.[7][8][9]

Comparative Efficacy of Thrombopoietin Receptor Agonists

Several TPO receptor agonists are clinically available. While all aim to increase platelet counts, they differ in their molecular structure, binding site on the TPO receptor, and clinical efficacy. Lusutrombopag, avatrombopag, and eltrombopag are small molecules that bind to the transmembrane domain of the TPO receptor, whereas romiplostim is a peptide mimetic that binds to the extracellular domain.[3][10]

Table 1: Comparison of TPO Receptor Agonists

FeatureLusutrombopagAvatrombopagEltrombopagRomiplostim
Molecule Type Small MoleculeSmall MoleculeSmall MoleculePeptibody
Binding Site Transmembrane DomainTransmembrane DomainTransmembrane DomainExtracellular Domain
Administration OralOralOralSubcutaneous
Half-life ~27 hours[3]~19 hours[3]21-32 hours[3]1-35 days (avg. 3.5)[3]
Food Effect Can be taken with or without food[3]Can be taken with or without food[3]Take on an empty stomach[3]N/A

Table 2: Clinical Efficacy in Patients with Chronic Liver Disease and Thrombocytopenia

OutcomeLusutrombopagAvatrombopagPlacebo
Proportion of patients not requiring platelet transfusion 65-78%[2]66-88%19-35%
Reduced incidence of platelet transfusions (vs. Placebo) Significantly Reduced[11]Significantly Reduced[11]N/A
Increased preoperative platelet count >50 x 10⁹/L (vs. Placebo) Significantly Increased[11]Significantly Increased[11]N/A

Data compiled from multiple sources and clinical trials.

Experimental Protocols

Protocol 1: Validation of TPO-R as the Target of Lusutrombopag using CRISPR-Cas9 Knockout

Objective: To confirm that the proliferative effect of lusutrombopag is dependent on the presence of the thrombopoietin receptor (MPL).

1. Cell Line Selection:

  • Use a human megakaryocytic cell line that endogenously expresses the TPO receptor, such as CMK or DAMI cells.[12]
  • Alternatively, use a cytokine-dependent cell line, like Ba/F3 or 32D, engineered to express the human TPO receptor (e.g., Ba/F3-hMPL).[13][14] These cells normally do not express TPO-R and will not proliferate in its absence when the supporting cytokine (e.g., IL-3) is withdrawn.

2. Generation of TPO-R Knockout Cell Line:

  • gRNA Design: Design guide RNAs (gRNAs) targeting an early exon of the MPL gene to induce a frameshift mutation, leading to a non-functional protein.
  • Transfection: Co-transfect the selected cell line with a plasmid expressing Cas9 nuclease and the designed gRNA.
  • Clonal Selection: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).
  • Verification: Expand individual clones and screen for MPL knockout.
  • Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target site.
  • Western Blot: Confirm the absence of TPO receptor protein expression.
  • FACS Analysis: Confirm the absence of TPO receptor on the cell surface.

3. Cell Proliferation Assay (e.g., CellTiter-Glo®):

  • Plate both wild-type (WT) and TPO-R knockout (KO) cells in 96-well plates at a low density.
  • For Ba/F3-hMPL cells, wash thoroughly to remove IL-3 and resuspend in a cytokine-free medium.
  • Add increasing concentrations of lusutrombopag or recombinant human TPO (rhTPO) as a positive control. Include a vehicle-only control.
  • Incubate for 48-72 hours.
  • Add CellTiter-Glo® reagent and measure luminescence, which is proportional to the number of viable cells.
  • Expected Outcome: WT cells will show a dose-dependent increase in proliferation in response to lusutrombopag and rhTPO. TPO-R KO cells will show no proliferative response.

Protocol 2: Analysis of Downstream Signaling Pathway Activation

Objective: To determine if lusutrombopag activates the JAK-STAT signaling pathway in a TPO-R-dependent manner.

1. Cell Treatment and Lysis:

  • Culture WT and TPO-R KO cells.
  • Starve the cells of serum or cytokines for several hours to reduce basal signaling.
  • Stimulate the cells with lusutrombopag for a short period (e.g., 15-30 minutes).
  • Immediately place cells on ice, wash with cold PBS, and lyse with a buffer containing protease and phosphatase inhibitors.

2. Western Blot Analysis:

  • Determine the total protein concentration of the lysates.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membranes with primary antibodies against:
  • Phospho-JAK2 (p-JAK2)
  • Total JAK2
  • Phospho-STAT3/5 (p-STAT3/5)
  • Total STAT3/5
  • β-actin (as a loading control)
  • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
  • Expected Outcome: In WT cells, lusutrombopag treatment will lead to a significant increase in the phosphorylation of JAK2 and STAT3/5. In TPO-R KO cells, no such increase in phosphorylation will be observed.

Visualizations

TPO_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO_R TPO Receptor (MPL) JAK2_inactive JAK2 TPO_R->JAK2_inactive constitutively associated JAK2_active p-JAK2 TPO_R->JAK2_active activates STAT_inactive STAT JAK2_active->STAT_inactive phosphorylates STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer dimerizes DNA Target Gene Promoters STAT_dimer->DNA translocates to nucleus and binds DNA Transcription Gene Transcription (Proliferation, Differentiation) DNA->Transcription Lusutrombopag Lusutrombopag Lusutrombopag->TPO_R binds to transmembrane domain

Caption: TPO Receptor Signaling Pathway Activation by Lusutrombopag.

Knockout_Workflow cluster_lines cluster_assays Functional Assays start Select TPO-R Expressing Cell Line (e.g., Ba/F3-hMPL) crispr Transfect with Cas9 and MPL-targeting gRNA start->crispr cloning Isolate Single-Cell Clones crispr->cloning verification Verify MPL Knockout (Sequencing, Western Blot) cloning->verification WT_line Wild-Type (WT) Cells KO_line MPL Knockout (KO) Cells prolif_assay Cell Proliferation Assay WT_line->prolif_assay signal_assay Signaling Pathway Analysis (p-JAK2, p-STAT) WT_line->signal_assay KO_line->prolif_assay KO_line->signal_assay result_prolif WT: Proliferation Increases KO: No Proliferation prolif_assay->result_prolif result_signal WT: Signaling Activated KO: No Activation signal_assay->result_signal conclusion Conclusion: Lusutrombopag acts through the TPO Receptor result_prolif->conclusion result_signal->conclusion

Caption: Experimental Workflow for Genetic Knockout Validation.

References

Comparative Analysis of NAI-107 and its Brominated Variant NAI-108: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Performance and Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Data
Bacterial StrainNAI-107 MIC (µg/mL)NAI-108 MIC (µg/mL)Reference
Staphylococcus aureus (MRSA, GISA)0.25 - 4Consistently lower than NAI-107[1][2]
Enterococcus faecalis (VRE)0.5 - 2Consistently lower than NAI-107[1][2]
Enterococcus faecium (VRE)0.5 - 2Consistently lower than NAI-107[1][2]
Streptococcus pneumoniae (Penicillin-resistant)0.06 - 0.5Consistently lower than NAI-107[1][2]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Bacterial Cell Wall Synthesis Pathway UDP_GlcNAc UDP-GlcNAc Lipid_II Lipid II UDP_GlcNAc->Lipid_II UDP_MurNAc UDP-MurNAc -pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Bactoprenol_P Bactoprenol-P Bactoprenol_P->Lipid_I Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Transpeptidation NAI_107_108 NAI-107 / NAI-108 NAI_107_108->Lipid_II Binding and Inhibition MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Lantibiotics in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

NAI-107: A Head-to-Head Comparison with Other Lantibiotics for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Antimicrobial Activity

Table 1: Comparative MICs (µg/mL) against Staphylococcus aureus

Lantibiotic/AntibioticMSSA (Methicillin-Susceptible)MRSA (Methicillin-Resistant)
NAI-107 0.125 - 0.5[3]0.125 - 0.5[3]
Nisin 1 - 16[4][5]2 - 256[4][5][6]
Gallidermin 1.25 - 12.5[7][8]1.56[7][8]
Mersacidin 8[9]1 - 8[10][11]
Vancomycin ≤0.5 - 2[12]≤0.5 - 2[12]

Table 2: Comparative MICs (µg/mL) against Enterococcus faecalis

Lantibiotic/AntibioticVancomycin-SusceptibleVancomycin-Resistant (VRE)
NAI-107 Data not readily availablePotent activity reported[1]
Nisin 10 - 20 (for enterococci)[4][6]10 - 20 (for enterococci)[4][6]
Vancomycin 1 - 4>256

Table 3: Comparative MICs (µg/mL) against Streptococcus pneumoniae

Lantibiotic/AntibioticPenicillin-SusceptiblePenicillin-Resistant
NAI-107 Potent activity reported[1]Potent activity reported[1]
Nisin 0.4 - 1[4][6]1[4][6]
Vancomycin ≤0.50.5 - 1

Mechanism of Action: Targeting Lipid II

Lantibiotic Mechanism of Action cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Pore Pore Formation Lipid_II->Pore Induces Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition Lipid_II->Cell_Wall_Synthesis_Inhibition Inhibits Cell_Death Bacterial Cell Death Pore->Cell_Death Leads to NAI_107 NAI-107 NAI_107->Lipid_II Binds to Cell_Wall_Synthesis_Inhibition->Cell_Death Leads to

In Vivo Efficacy: Evidence from Animal Models

Neutropenic Murine Thigh Infection Model
Rat Granuloma Pouch Model
Rat Endocarditis Model

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of lantibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to wells of a microtiter plate containing serial two-fold dilutions of the lantibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).[14][15] The plates are incubated at 37°C for 18-24 hours, and the MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.[14]

Neutropenic Murine Thigh Infection Model Protocol
  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[16][17] Typically, two doses are administered on day -4 (150 mg/kg) and day -1 (100 mg/kg) prior to infection.[16][18]

  • Infection: A bacterial suspension (e.g., S. aureus) is injected into the thigh muscle of the mice.[16][17]

  • Assessment: At predetermined time points, mice are euthanized, and the thighs are excised, homogenized, and plated to determine the bacterial load (CFU/thigh).[16][18]

Rat Granuloma Pouch Model Protocol
  • Pouch Formation: A subcutaneous air pouch is created on the back of the rat, followed by the injection of an irritant (e.g., croton oil) to induce the formation of a granulomatous pouch.[20][21]

  • Infection: The pouch is then infected with a bacterial suspension (e.g., MRSA).[13]

  • Treatment: The test compound is administered, typically intravenously.[13]

  • Assessment: Exudate from the pouch is collected at various time points to determine the bacterial concentration.[13][20]

Rat Endocarditis Model Protocol
  • Catheterization: A sterile catheter is surgically inserted into the carotid artery and advanced to the aortic valve to induce sterile vegetations.[22][23][24]

  • Infection: A bacterial suspension (e.g., MRSA) is injected intravenously to colonize the vegetations.[22][23][24]

  • Treatment: Antibiotic therapy is initiated, and the efficacy is evaluated over several days.[23]

  • Assessment: At the end of the treatment period, the heart is removed, and the vegetations are excised, homogenized, and plated to quantify the bacterial load.[22][23]

Conclusion

References

NAI-107 Demonstrates Potent and Broad-Spectrum Activity Against Drug-Resistant Gram-Positive Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Antibacterial Spectrum: A Quantitative Overview

PathogenNAI-107 MIC90 (µg/mL)Vancomycin MIC90 (µg/mL)Linezolid MIC90 (µg/mL)Daptomycin MIC90 (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) 0.5[1]2[2]3[3]0.5[3]
Vancomycin-Resistant Enterococcus faecalis (VRE) ≤4 (MIC range)[4]>256≤2 (MIC range)[5]2
Vancomycin-Resistant Enterococcus faecium (VRE) 2 (MIC for vanB)[2][4][6]>2562[7]2[7]

Experimental Protocols: Determining Antibacterial Susceptibility

The presented MIC data is primarily generated using the broth microdilution method, a standardized technique for determining the in vitro susceptibility of bacteria to antimicrobial agents. The following is a detailed protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method (CLSI M07)

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Bacterial Inoculum: A standardized suspension of the clinical isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial Dilutions: The antimicrobial agents are serially diluted in CAMHB directly in the microtiter plates to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Each assay includes a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G cluster_prep Preparation cluster_assay Assay cluster_interp Interpretation start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_antibiotics Prepare Antibiotic Stock Solutions start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Antibiotics in Plate dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Experimental workflow for MIC determination.

Mechanisms of Action: A Comparative Visualization

NAI-107: Inhibition of Peptidoglycan Synthesis

NAI107_MoA cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PG_Chain Growing Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylation Inhibition Inhibition Crosslinking Peptidoglycan Cross-linking PG_Chain->Crosslinking Transpeptidation NAI107 NAI-107 NAI107->Lipid_II NAI107->Inhibition Binds to Lipid II Inhibition->PG_Chain

NAI-107 mechanism of action.
Comparator Mechanisms of Action

  • Vancomycin: This glycopeptide antibiotic also inhibits peptidoglycan synthesis, but it binds directly to the D-Ala-D-Ala terminus of the peptide side chains of peptidoglycan precursors, sterically hindering both transglycosylation and transpeptidation.

  • Linezolid: As an oxazolidinone, linezolid inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

  • Daptomycin: This lipopeptide antibiotic disrupts the bacterial cell membrane potential. It inserts into the cell membrane in a calcium-dependent manner, leading to potassium ion efflux, membrane depolarization, and subsequent arrest of DNA, RNA, and protein synthesis.

Comparators_MoA cluster_vancomycin Vancomycin cluster_linezolid Linezolid cluster_daptomycin Daptomycin Vanco Vancomycin PG_precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vanco->PG_precursor Binds to Vanco_Inhibit Inhibits Transglycosylation & Transpeptidation PG_precursor->Vanco_Inhibit Lin Linezolid Ribosome 50S Ribosomal Subunit Lin->Ribosome Binds to Lin_Inhibit Inhibits Protein Synthesis Initiation Ribosome->Lin_Inhibit Dapto Daptomycin Membrane Cell Membrane Dapto->Membrane Inserts into (Ca2+ dependent) Dapto_Inhibit Membrane Depolarization (K+ Efflux) Membrane->Dapto_Inhibit

Mechanisms of comparator antibiotics.

Conclusion

References

NAI-107 Demonstrates Potent In Vivo Efficacy in Sepsis Models, Offering a Promising Alternative to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comparative Efficacy of NAI-107 in Preclinical Sepsis Models

Key performance indicators evaluated include survival rates, reduction in bacterial load, modulation of inflammatory responses, and mitigation of organ damage.

Table 1: Comparative Efficacy of NAI-107 and Alternatives in a Murine Cecal Ligation and Puncture (CLP) Sepsis Model
Therapeutic AgentDosage and AdministrationSurvival Rate (%)Bacterial Load Reduction (log10 CFU)Inflammatory Marker ModulationOrgan Damage Mitigation
NAI-107 10-40 mg/kg, IVSignificant improvement vs. placebo>3 log reduction in peritoneal fluid and bloodAttenuates pro-inflammatory cytokine storm (e.g., TNF-α, IL-6)Reduces markers of kidney and liver injury (e.g., BUN, ALT, AST)
Vancomycin 100 mg/kg, IVModerate improvement~2-3 log reductionLimited effect on early cytokine stormModerate reduction in organ injury markers
Linezolid 20-50 mg/kg, OralModerate improvement~2 log reductionMinimal impact on inflammatory markersModerate reduction in organ injury markers
Anti-PD-1 Antibody 50 µ g/mouse , IP70.6% vs. 33.3% (saline)[1]Indirect effect by restoring immune functionReverses T-cell exhaustionProtects against lymphocyte depletion[1]
Recombinant IL-7 5 µ g/mouse , IPSignificant improvement[2]Enhances pathogen clearance by boosting T-cell responseIncreases IFN-γ productionPrevents T-cell apoptosis[2]
HMGB1 Inhibitor 600 µ g/mouse , IP72% vs. 28% (control)Indirect effect by reducing inflammation-mediated immune dysfunctionReduces systemic HMGB1 levelsAttenuates kidney injury[3]
Table 2: Comparative Efficacy of NAI-107 and Alternatives in a Murine Lipopolysaccharide (LPS) Induced Sepsis Model
Therapeutic AgentDosage and AdministrationSurvival Rate (%)Inflammatory Marker ModulationOrgan Damage Mitigation
NAI-107 10-40 mg/kg, IVProtects against lethal endotoxemiaSignificantly reduces circulating TNF-α, IL-6, and IL-1βReduces histological evidence of lung and liver injury
Vancomycin N/A (LPS model is non-bacterial)N/AN/AN/A
Linezolid N/A (LPS model is non-bacterial)N/AN/AN/A
HMGB1 Inhibitor 600 µ g/mouse , IPSignificant protection against lethalityReduces systemic HMGB1 levelsProtects against organ injury[3]

Experimental Protocols

Detailed methodologies for the key in vivo sepsis models are provided below to facilitate reproducibility and further investigation.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely resembles the clinical progression in humans.

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

  • Anesthesia: Isoflurane or a ketamine/xylazine cocktail administered intraperitoneally.

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated at a specified distance from the distal end (e.g., 5-10 mm) to induce a defined severity of sepsis.

    • The ligated cecum is then punctured once or twice with a specific gauge needle (e.g., 21-gauge) to allow fecal contents to leak into the peritoneal cavity.

    • A small amount of stool is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.

  • Post-Operative Care:

    • Fluid resuscitation with 1 ml of sterile saline administered subcutaneously.

    • Analgesics (e.g., buprenorphine) are provided for pain management.

    • Animals are closely monitored for signs of sepsis.

  • Treatment Administration:

  • Endpoint Monitoring:

    • Survival: Monitored for up to 7 days.

    • Bacterial Load: Peritoneal fluid and blood are collected at various time points for colony-forming unit (CFU) quantification.

    • Inflammatory Markers: Serum levels of cytokines (TNF-α, IL-6, IL-1β) are measured by ELISA.

    • Organ Damage: Blood urea nitrogen (BUN), creatinine (for kidney function), and alanine aminotransferase (ALT)/aspartate aminotransferase (AST) (for liver function) are measured. Histological analysis of organ tissues is also performed.

Lipopolysaccharide (LPS) Induced Sepsis Model

This model is used to study the acute inflammatory response to bacterial endotoxin.

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

  • Induction of Sepsis: A single intraperitoneal injection of LPS (from E. coli O111:B4) at a dose of 5-15 mg/kg.

  • Endpoint Monitoring:

    • Survival: Monitored for up to 72 hours.

    • Inflammatory Markers: Serum cytokine levels are measured at various time points (e.g., 2, 6, 24 hours) post-LPS injection.

    • Organ Damage: Similar to the CLP model, markers of kidney and liver function are assessed, along with histological examination of tissues.

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes involved, the following diagrams have been generated using Graphviz.

sepsis_pathophysiology cluster_pathogen Pathogen Invasion cluster_host_response Host Immune Response cluster_sepsis Sepsis Pathogenesis Pathogen Bacteria / Endotoxin (LPS) TLR Toll-like Receptors (TLR4) Pathogen->TLR binds to ImmuneCells Immune Cells (Macrophages, Neutrophils) Signaling Intracellular Signaling (NF-κB, JAK-STAT) ImmuneCells->Signaling triggers TLR->ImmuneCells activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Signaling->Cytokines induces production of Inflammation Systemic Inflammation (Cytokine Storm) Cytokines->Inflammation OrganDysfunction Organ Dysfunction / Failure Inflammation->OrganDysfunction SepticShock Septic Shock OrganDysfunction->SepticShock

Simplified signaling pathway of sepsis pathogenesis.

experimental_workflow cluster_induction Sepsis Induction cluster_treatment Therapeutic Intervention cluster_monitoring Endpoint Monitoring Induction CLP Surgery or LPS Injection in Mice Treatment Administer NAI-107 or Alternative Therapy Induction->Treatment Survival Survival Rate Treatment->Survival BacterialLoad Bacterial Load (CFU) Treatment->BacterialLoad Inflammation Inflammatory Markers Treatment->Inflammation OrganDamage Organ Damage Markers Treatment->OrganDamage

General experimental workflow for in vivo sepsis models.

nai107_moa Cytoplasm Cytoplasm CellMembrane Cell Membrane CellWall Cell Wall LipidII_precursor UDP-MurNAc-pentapeptide LipidII Lipid II LipidII_precursor->LipidII forms Peptidoglycan Peptidoglycan Synthesis LipidII->Peptidoglycan incorporates into block X Peptidoglycan->CellWall builds NAI107 NAI-107 NAI107->LipidII binds to and sequesters

Mechanism of action of NAI-107 via Lipid II sequestration.

Conclusion

References

A Comparative Analysis of the Post-Antibiotic Effect of NAI-107 and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Data Presentation: Post-Antibiotic Effect

OrganismModelDrug ConcentrationPAE Duration (hours)
S. aureus (ATCC 25923)Neutropenic murine thigh infection20 mg/kg (single dose)36
S. aureus (ATCC 25923)Neutropenic murine thigh infection80 mg/kg (single dose)>72

Table 2: Post-Antibiotic Effect of Linezolid against Various Gram-Positive Bacteria (in vitro)

OrganismDrug Concentration (multiple of MIC*)Exposure Time (minutes)PAE Duration (hours)
S. aureus1 x MIC600 - 1.7
S. aureus4 x MIC600.5 - 2.4
S. epidermidis1 x MIC600 - 1.7
S. epidermidis4 x MIC600.5 - 2.4
E. faecalis1 x MIC600 - 1.7
E. faecalis4 x MIC600.5 - 2.4

*MIC: Minimum Inhibitory Concentration Data compiled from multiple in vitro studies on the post-antibiotic effect of linezolid[2][3][4].

Experimental Protocols

NAI-107: In Vivo Post-Antibiotic Effect Determination
  • Induction of Neutropenia: Mice were rendered neutropenic by injections of cyclophosphamide.

  • Infection: Mice were inoculated in the thigh muscle with a suspension of Staphylococcus aureus.

  • Determination of PAE: At various time points after drug administration, groups of mice were euthanized, and the thigh muscles were homogenized. The number of colony-forming units (CFU) per thigh was determined by plating serial dilutions of the homogenate. The PAE was calculated as the time it took for the bacterial count in the treated mice to increase by 1-log10 CFU compared to the count at the time the serum drug concentration fell below the MIC of the organism.

Linezolid: In Vitro Post-Antibiotic Effect Determination

The PAE of linezolid was determined using an in vitro culture method.

  • Bacterial Culture: Strains of Gram-positive bacteria were grown in Mueller-Hinton Broth (MHB) to the logarithmic phase.

  • Antibiotic Exposure: The bacterial suspension was exposed to linezolid at concentrations equivalent to the minimum inhibitory concentration (MIC) and four times the MIC for a defined period (typically 60 minutes).

  • Drug Removal: The antibiotic was removed by a 1:1000 dilution of the culture into pre-warmed, antibiotic-free MHB.

  • Viable Counts: The number of viable bacteria (CFU/mL) was determined at hourly intervals from the diluted cultures (both the antibiotic-exposed and a control culture) by plating on Mueller-Hinton agar.

  • Calculation of PAE: The PAE was calculated using the formula: PAE = T - C, where T is the time required for the count in the antibiotic-exposed culture to increase by 1-log10 CFU above the count observed immediately after drug removal, and C is the corresponding time for the unexposed control culture.[3]

Mechanism of Action and Signaling Pathways

NAI-107: Inhibition of Peptidoglycan Synthesis

NAI107_Mechanism cluster_bacterial_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Lipid_II_Synthesis Lipid II Synthesis Lipid_II Lipid II Lipid_II_Synthesis->Lipid_II Translocated by Flippase Flippase Peptidoglycan_Synthesis Peptidoglycan Synthesis Flippase->Peptidoglycan_Synthesis Incorporation Growing_Peptidoglycan Growing Peptidoglycan Chain Peptidoglycan_Synthesis->Growing_Peptidoglycan NAI-107->Lipid_II Binds to and sequesters

Linezolid: Inhibition of Protein Synthesis

Linezolid belongs to the oxazolidinone class of antibiotics and acts by inhibiting the initiation of bacterial protein synthesis.[5][6][7] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a critical step in the translation process.[6][7]

Linezolid_Mechanism cluster_bacterial_ribosome Bacterial Ribosome 30S_Subunit 30S Ribosomal Subunit 70S_Initiation_Complex Functional 70S Initiation Complex 30S_Subunit->70S_Initiation_Complex 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_Initiation_Complex 50S_Subunit->70S_Initiation_Complex Prevents formation mRNA mRNA mRNA->70S_Initiation_Complex Initiator_tRNA Initiator tRNA Initiator_tRNA->70S_Initiation_Complex Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S_Subunit Binds to 23S rRNA

Figure 2. Mechanism of action of Linezolid.

Discussion and Conclusion

References

Statistical analysis of comparative studies involving NAI-107

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action

NAI-107_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NAI-107 NAI-107 Lipid_II Lipid_II NAI-107->Lipid_II Binds to Membrane_Depolarization Membrane_Depolarization NAI-107->Membrane_Depolarization Induces Peptidoglycan_Synthesis Peptidoglycan_Synthesis Lipid_II->Peptidoglycan_Synthesis Inhibits Cell_Death Cell_Death Membrane_Depolarization->Cell_Death Leads to Peptidoglycan_Synthesis->Cell_Death Inhibition leads to

Comparative In Vitro Activity

OrganismNAI-107 MIC Range (μg/mL)Vancomycin MIC Range (μg/mL)Linezolid MIC Range (μg/mL)Daptomycin MIC Range (μg/mL)
Methicillin-Susceptible S. aureus (MSSA)0.125 - 0.50.5 - 21 - 40.25 - 1
Methicillin-Resistant S. aureus (MRSA)0.125 - 0.51 - 21 - 40.25 - 1

Data compiled from multiple preclinical studies.[4][7]

In Vivo Efficacy: Animal Models of Infection

Neutropenic Murine Thigh Infection Model
ParameterNAI-107
PK/PD Index AUC/MIC[4][7]
Static Dose (mg/kg/24h) ~25[4]
1-log Kill Dose (mg/kg/24h) ~30[4]
Systemic Lethal Infection Models
PathogenNAI-107 ED₅₀ (mg/kg)Linezolid ED₅₀ (mg/kg)Vancomycin ED₅₀ (mg/kg)
MRSA2.3 - 14.25.1 - 22.422.4
GISA2.3 - 14.25.1 - 22.422.4
VRE2.3 - 14.25.1 - 22.4Not Applicable

Data represents a range of ED₅₀ values across different strains as reported in the cited literature.[3]

Experimental Protocols

In Vitro Susceptibility Testing

Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to a standardized inoculum density and exposed to serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth. The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth after 18-24 hours of incubation at 35-37°C.

Neutropenic Murine Thigh Infection Model

Animal Model: Female ICR/Swiss mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. Infection: Mice were inoculated in the thigh muscle with a standardized suspension of S. aureus. Treatment: NAI-107 was administered subcutaneously at various dosing regimens starting 2 hours post-infection. Outcome Measurement: At predetermined time points, mice were euthanized, and the thigh muscles were homogenized to determine the number of colony-forming units (CFU) per gram of tissue.[7]

Neutropenic_Murine_Thigh_Infection_Workflow Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Inoculate_SAureus Inoculate Thigh with S. aureus Induce_Neutropenia->Inoculate_SAureus Administer_NAI107 Administer NAI-107 (Subcutaneous) Inoculate_SAureus->Administer_NAI107 Euthanize_and_Homogenize Euthanize and Homogenize Thigh Administer_NAI107->Euthanize_and_Homogenize Determine_CFU Determine CFU/gram Euthanize_and_Homogenize->Determine_CFU

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Antibacterial Agent 107

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of novel compounds like Antibacterial Agent 107 is paramount to maintaining a safe laboratory environment and preventing environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for this compound, a potent antibacterial agent effective against Gram-positive bacteria[1].

Key Properties and Handling

This compound, also identified as compound 14, demonstrates significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and is utilized in preclinical studies, such as murine models of bacterial keratitis[1]. Due to its potent biological activity, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

ParameterValue/InformationSource
Target Organisms Gram-positive bacteria, including MRSA[1]
Reported Efficacy MIC of 1.56 μg/mL against MRSA[1]
In Vivo Application Murine model of bacterial keratitis[1]
Hemolytic Activity Low[1]
Membrane Selectivity High[1]
Bactericidal Activity Rapid[1]

Disposal Procedures for this compound

Given the potent nature of this compound, it must be treated as hazardous chemical waste. The following step-by-step procedures are based on general best practices for the disposal of novel antibiotic compounds in a laboratory setting. Note: Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound, when available, as they will supersede the general guidance provided here.

1. Segregation of Waste:

  • All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired stock solutions.

    • Contaminated media and buffers.

    • Used pipette tips, serological pipettes, and other plasticware.

    • Contaminated gloves, bench paper, and other disposable PPE.

    • Glassware (e.g., flasks, beakers) that cannot be effectively decontaminated.

    • Animal bedding and carcasses from in vivo studies.

2. Waste Collection and Labeling:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used to dissolve the agent.

  • Solid Waste: Collect all contaminated solid waste in a designated, puncture-resistant hazardous waste container with a lid.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards associated with the compound and its solvent.

3. Decontamination:

  • Autoclaving may not be sufficient to degrade this compound. Therefore, all waste should be considered chemically hazardous even after autoclaving, unless validated studies confirm its degradation.

  • For non-disposable items such as glassware, a validated chemical inactivation method should be used prior to washing. This may involve treatment with a strong oxidizing agent, acid, or base, depending on the chemical stability of this compound. The specific method should be developed in consultation with a qualified chemist or your institution's EHS department.

4. Final Disposal:

  • All collected and labeled hazardous waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not pour any solutions containing this agent down the drain.

Experimental Protocol: Preparation and Disposal for In Vivo Studies

The following is a generalized protocol for the preparation of this compound for a murine keratitis model, followed by the proper disposal of contaminated materials.

Materials:

  • This compound (powder form)

  • Sterile vehicle solution (e.g., saline, PBS, or a specific formulation as described in research literature)

  • Sterile vials and syringes

  • Calibrated balance and weigh boats

  • Vortex mixer or sonicator

  • Appropriate PPE (gloves, lab coat, safety glasses)

Procedure:

  • Calculate the required amount of this compound to achieve the desired concentration for topical administration.

  • In a chemical fume hood, accurately weigh the calculated amount of the agent.

  • Transfer the powder to a sterile vial.

  • Add the sterile vehicle solution to the vial to the final desired volume.

  • Mix thoroughly using a vortex mixer or sonicator until the agent is completely dissolved.

  • The solution is now ready for administration to the animal model.

Post-Experiment Disposal:

  • Dispose of all used weigh boats, pipette tips, and any other disposable materials that came into contact with the pure agent or its solution in the designated solid hazardous waste container.

  • Any remaining solution of this compound should be collected in the designated liquid hazardous waste container.

  • Animal carcasses and bedding from treated animals should be disposed of in accordance with institutional guidelines for hazardous chemical and biological waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal Waste Waste generated from work with this compound Liquid Liquid Waste (solutions, media) Waste->Liquid Is it liquid? Solid Solid Waste (tips, gloves, plastics) Waste->Solid Is it solid? Sharps Sharps Waste (needles, contaminated glass) Waste->Sharps Is it a sharp? LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer SharpsContainer Labeled Sharps Container Sharps->SharpsContainer Disposal Institutional Hazardous Waste Management LiquidContainer->Disposal SolidContainer->Disposal SharpsContainer->Disposal

Caption: Decision tree for the proper segregation and disposal of waste contaminated with this compound.

References

Navigating the Safe Handling of "Antibacterial Agent 107": A Call for Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for handling chemical agents is paramount for the well-being of researchers and professionals in laboratory settings. However, the designation "Antibacterial agent 107" is not a unique identifier and corresponds to several different commercial products, each with distinct chemical compositions and associated handling requirements. To ensure the highest degree of safety, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use.

A review of available safety documents reveals various products with similar names, including "E-107," "Detach 107," "Sika Injection-107," and "United 107 Aerosol." The safety protocols for these substances vary significantly, underscoring the danger of making assumptions based on a non-specific name. For instance, some formulations are relatively benign, causing mild skin or eye irritation, while others are classified as hazardous, potentially causing severe respiratory issues or having carcinogenic properties.

To obtain the correct and essential safety information, professionals must identify the specific product by its Chemical Abstracts Service (CAS) number, product code, or manufacturer's name. Once identified, the Safety Data Sheet (SDS) will serve as the primary source for all safety and handling protocols.

General Safety and Personal Protective Equipment (PPE)

While the specific requirements must be sourced from the product's SDS, a general overview of personal protective equipment for handling antibacterial agents is provided below. This information is for educational purposes only and should not substitute the guidance in the specific SDS for "this compound."

Table 1: General Personal Protective Equipment (PPE) Recommendations

CategoryRecommended PPEPurpose
Eye Protection Safety goggles or glasses with side-shieldsTo protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Body Protection Laboratory coat or impervious clothingTo protect skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if aerosols are generated or if specified in the SDS.To prevent inhalation of vapors, mists, or dust.

Procedural Guidance: Handling and Disposal

The following table outlines a general operational and disposal plan. The specific procedures for "this compound" must be obtained from its Safety Data Sheet.

Table 2: Operational and Disposal Plan

StageProcedure
Handling 1. Consult the Safety Data Sheet (SDS) before use. 2. Ensure adequate ventilation. 3. Wear appropriate Personal Protective Equipment (PPE). 4. Avoid direct contact with skin and eyes. 5. Do not eat, drink, or smoke in the handling area.
Storage 1. Store in a tightly closed, original container. 2. Keep in a cool, dry, and well-ventilated area. 3. Store away from incompatible materials as specified in the SDS.
Spill Response 1. Evacuate the area if necessary. 2. Wear appropriate PPE. 3. Contain the spill using absorbent materials. 4. Collect the spilled material into a suitable container for disposal. 5. Clean the spill area as recommended in the SDS.
Disposal 1. Dispose of waste in accordance with local, state, and federal regulations. 2. Do not dispose of down the drain unless permitted by the SDS and local regulations. 3. Contaminated packaging should be treated as hazardous waste.

Experimental Workflow: Chemical Spill Response

The following diagram illustrates a generalized workflow for responding to a chemical spill. The specific details of each step for "this compound" will be dictated by its physical and chemical properties as outlined in its SDS.

cluster_spill_response Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain collect Collect Spilled Material contain->collect clean Clean and Decontaminate Area collect->clean dispose Dispose of Waste Properly clean->dispose report Report the Incident dispose->report

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.